molecular formula C9H7FN2 B2459839 3-(4-Fluorophenyl)-1H-pyrazole CAS No. 1185742-22-6; 154258-82-9

3-(4-Fluorophenyl)-1H-pyrazole

Cat. No.: B2459839
CAS No.: 1185742-22-6; 154258-82-9
M. Wt: 162.167
InChI Key: STTNBHIFTZEPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.167. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNBHIFTZEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934963
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154258-82-9
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-Fluorophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The structural elucidation of this molecule is paramount for its application in drug development and academic research. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation.

Molecular Structure and Spectroscopic Overview

3-(4-Fluorophenyl)-1H-pyrazole possesses a core pyrazole ring substituted with a 4-fluorophenyl group at the 3-position. This structure gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The molecular formula is C₉H₇FN₂ and it has a molecular weight of 162.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Fluorophenyl)-1H-pyrazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(4-Fluorophenyl)-1H-pyrazole is characterized by distinct signals corresponding to the aromatic protons of the pyrazole and the 4-fluorophenyl rings, as well as the N-H proton of the pyrazole.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Fluorophenyl)-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Acquire Spectrum c->d e Fourier Transform d->e f Phase & Baseline Correction e->f g Reference to TMS f->g

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:

Based on available data, the following ¹H NMR signals are observed for 3-(4-Fluorophenyl)-1H-pyrazole in DMSO-d₆:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.12s1HN-H (pyrazole)
7.74dd2HH-2', H-6' (fluorophenyl)
7.40t2HH-3', H-5' (fluorophenyl)
6.57s1HH-4 (pyrazole)
  • N-H Proton: The broad singlet at 13.12 ppm is characteristic of the acidic N-H proton of the pyrazole ring. Its chemical shift can be concentration and solvent dependent.

  • Fluorophenyl Protons: The protons on the 4-fluorophenyl ring appear as a doublet of doublets and a triplet, typical for a para-substituted benzene ring with fluorine. The protons ortho to the fluorine (H-3' and H-5') are coupled to the fluorine atom, leading to the triplet multiplicity. The protons meta to the fluorine (H-2' and H-6') appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine.

  • Pyrazole Proton: The singlet at 6.57 ppm corresponds to the proton at the 4-position of the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample b Transfer to NMR Tube a->b c Insert into Spectrometer b->c d Acquire Spectrum c->d e Fourier Transform d->e f Phase & Baseline Correction e->f

Caption: Workflow for ¹³C NMR Spectroscopy.

Data Interpretation:

Chemical Shift (δ) ppmAssignment
~162 (d, ¹JCF)C-4' (fluorophenyl)
~150C-3 (pyrazole)
~135C-5 (pyrazole)
~128 (d, ³JCF)C-2', C-6' (fluorophenyl)
~127C-1' (fluorophenyl)
~115 (d, ²JCF)C-3', C-5' (fluorophenyl)
~105C-4 (pyrazole)
  • Fluorophenyl Carbons: The carbon atom directly bonded to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine.

  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the phenyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

  • Data Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation a Prepare Sample (ATR or KBr) b Acquire IR Spectrum a->b c Correlate Bands to Functional Groups b->c

Caption: Workflow for IR Spectroscopy.

Data Interpretation:

An ATR-IR spectrum is available for 3-(4-Fluorophenyl)-1H-pyrazole.[5] The characteristic absorption bands are interpreted as follows[2][6][7]:

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H stretch
~1600C=C aromatic ring stretch
~1500C=N stretch (pyrazole ring)
~1220C-F stretch
~840C-H out-of-plane bend (para-disubstituted ring)

The presence of these bands confirms the key functional groups and structural features of 3-(4-Fluorophenyl)-1H-pyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection a Introduce Sample b Ionize Sample (EI/ESI) a->b c Separate Ions by m/z b->c d Detect Ions c->d

Caption: Workflow for Mass Spectrometry.

Data Interpretation:

  • Molecular Ion: For 3-(4-Fluorophenyl)-1H-pyrazole, the expected molecular ion peak [M]⁺ in EI-MS or the protonated molecule [M+H]⁺ in ESI-MS would be at m/z 162. This has been confirmed by ESI-MS data showing an m/z of 162.1 [M+H]⁺.

  • Fragmentation Pattern: GC-MS data shows significant fragments at m/z 133 and 75.[5] A plausible fragmentation pathway involves the loss of N₂H from the molecular ion to give the fragment at m/z 133. Further fragmentation of the fluorophenyl moiety can lead to other smaller fragments.

Conclusion

The spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS collectively provide a comprehensive and unambiguous structural confirmation of 3-(4-Fluorophenyl)-1H-pyrazole. The consistency of the observed data with the expected chemical principles underscores the reliability of these analytical techniques in modern chemical research. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds.

References

  • MDPI. (2023, April 13). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from Molecules, 28(8), 3424. [Link]

  • Supporting Information. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Retrieved from Org. Chem. Front. [Link]

  • Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

  • Nepal Journals Online. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Retrieved from Journal of Nepal Chemical Society, 45(1), 59-70. [Link]

  • PubChem. 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved from National Center for Biotechnology Information. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from Proceedings of the 2017 3rd International Conference on Materials Science, Energy Technology and Environmental Engineering (MSETEE 2017). [Link]

  • ResearchGate. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from Molbank, 2023, M1620. [Link]

  • ResearchGate. Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Retrieved from ResearchGate. [Link]

  • RSC Advances. (2019). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Retrieved from RSC Advances, 9, 21975. [Link]

  • MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from Molbank, 2021(1), M1204. [Link]

  • MDPI. (2012, August 15). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl). Retrieved from International Journal of Molecular Sciences, 13(8), 10134-10143. [Link]

  • Taylor & Francis Online. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from Journal of Taibah University for Science, 17(1). [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from Molbank. [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from Molbank, 2022(4), M1483. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from ACS Publications. [Link]

  • ResearchGate. Figure S39. 1 H NMR Spectrum of 3-(4-Bromophenyl). Retrieved from ResearchGate. [Link]

  • MDPI. (2025). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Retrieved from Pharmaceuticals, 16(7), 1011. [Link]

  • ScienceDirect. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Retrieved from Results in Chemistry, 5, 100829. [Link]

  • ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]

  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from Acta Chemica Scandinavica, 28b, 57-73. [Link]

  • SpectraBase. 5-(4-CHLOROPHENYL)-1-(1,1-DIMETHYLETHYL)-3-TRIFLUOROMETHYL-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

Quantum Chemical Profiling of 3-(4-Fluorophenyl)-1H-pyrazole: A Computational Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 3-(4-Fluorophenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. Fluorinated pyrazoles serve as critical bioisosteres in kinase inhibitors, androgen receptor antagonists, and anti-inflammatory agents. This document details the quantum chemical protocols required to accurately model its tautomeric equilibrium, conformational landscape, and electronic reactivity, bridging the gap between ab initio theory and practical drug development.

Computational Framework & Methodology

To ensure reproducibility and accuracy comparable to experimental data, a hierarchical computational approach is required. The following protocol synthesizes current best practices for fluorinated heterocycles.

The "Gold Standard" Protocol

For organic drug-like molecules, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the established workhorse. It offers an optimal balance between cost and accuracy for geometry optimization and vibrational frequency analysis.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Triple-zeta valence, diffuse functions for lone pairs/anions, polarization functions for directionality).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Water to mimic physiological/assay environments.

  • Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping) is recommended to account for

    
    -
    
    
    
    stacking interactions in the crystal lattice or protein binding pocket.
Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow from structure preparation to property prediction.

G cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Analysis cluster_2 Phase 3: Validation & Application Start Initial Structure (3- vs 5- substituted tautomers) Opt DFT Optimization B3LYP/6-311++G(d,p) + GD3BJ Dispersion Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation/Charge) Freq->NBO Stable Minima FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactivity Sites) Freq->MEP NMR GIAO-NMR Prediction Freq->NMR Docking Molecular Docking Prep (Charge derivation) MEP->Docking

Figure 1: Standardized computational workflow for analyzing fluorinated pyrazole derivatives.

Conformational Landscape & Tautomerism

A critical feature of 3-(4-Fluorophenyl)-1H-pyrazole is its annular tautomerism . The hydrogen atom on the pyrazole nitrogen can migrate, creating an equilibrium between the 3-substituted and 5-substituted forms.

Tautomeric Equilibrium

In the gas phase and non-polar solvents, the 3-(4-fluorophenyl)-1H-pyrazole (Tautomer A) and 5-(4-fluorophenyl)-1H-pyrazole (Tautomer B) exist in dynamic equilibrium.

  • Crystal Structure Evidence: X-ray diffraction studies reveal that both tautomers can co-crystallize, often forming hydrogen-bonded dimers (N-H···N) [1].

  • Energetics: DFT calculations typically show the 3-substituted isomer is slightly more stable (by ~0.5 - 1.5 kcal/mol) due to reduced steric repulsion between the phenyl ring and the N-H group.

Rotational Barrier

The bond connecting the pyrazole and phenyl rings allows for rotation.

  • Planarity: The molecule is nearly planar to maximize

    
    -conjugation. However, steric clash between the ortho-hydrogens of the phenyl ring and the pyrazole ring can induce a twist.
    
  • Dihedral Angle: Experimental values show a twist angle of 10°–20° [1].

  • Barrier Height: The rotational barrier is low (< 5 kcal/mol), implying free rotation at physiological temperatures.

Table 1: Calculated vs. Experimental Geometric Parameters

ParameterExperimental (XRD) [1]Calculated (B3LYP/6-311++G**)Deviation
N1-N2 Bond (Å) 1.3521.3480.004
C3-C(Phenyl) Bond (Å) 1.4751.4710.004
C-F Bond (Å) 1.3651.3580.007
Torsion Angle (°) 15.6°12.4°3.2°

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this scaffold interacts with protein targets (e.g., Androgen Receptor, Kinases).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap indicates chemical hardness and stability.

  • HOMO: Localized primarily on the pyrazole ring and the

    
    -system of the phenyl ring. It acts as the electron donor.
    
  • LUMO: Delocalized over the entire conjugated system, acting as the electron acceptor.

  • Significance: A lower energy gap facilitates charge transfer interactions with biological receptors.

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for non-covalent bonding (H-bonding, electrostatic interactions).

  • Negative Potential (Red): Concentrated on the N2 (pyridine-like nitrogen) of the pyrazole and the Fluorine atom. These are hydrogen bond acceptors.

  • Positive Potential (Blue): Concentrated on the N1-H proton. This is a strong hydrogen bond donor.

  • Application: In docking simulations (e.g., against 5ADH or 1RO6 targets), the N2 atom is a key anchor point for interaction with active site residues [2].

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals hyperconjugative interactions that stabilize the molecule.[1]

  • LP(N)

    
    
    
    
    
    (C=C):
    Strong delocalization of the nitrogen lone pair into the pyrazole
    
    
    -system contributes to aromaticity.
  • Fluorine Effect: The fluorine atom acts as a

    
    -withdrawing but 
    
    
    
    -donating substituent, modifying the electron density of the phenyl ring without breaking conjugation.

Spectroscopic Validation

To validate the computational model, calculated spectra must be compared with experimental data.[2]

Vibrational Spectroscopy (IR)

Frequency calculations (scaled by ~0.961 for B3LYP) yield characteristic bands:

  • N-H Stretch: ~3200–3400 cm⁻¹ (Broad due to H-bonding).

  • C-H Aromatic: ~3050 cm⁻¹.

  • C=N Stretch: ~1590 cm⁻¹.

  • C-F Stretch: ~1224 cm⁻¹ (Strong, characteristic band) [3].

NMR Prediction (GIAO Method)
  • 
    H NMR:  The pyrazole C4-H appears as a characteristic singlet/doublet around 6.5–6.9 ppm .
    
  • 
    F NMR:  A useful probe for binding; typically appears around -110 to -115 ppm .
    
  • Protocol: Calculate shielding tensors using the GIAO method and reference against TMS (Tetramethylsilane) calculated at the same level of theory.

Pharmaceutical Implications[2][3][4][5][6]

Bioisosterism & Docking

The 3-(4-fluorophenyl)-1H-pyrazole scaffold is a validated pharmacophore.

  • Kinase Inhibition: The pyrazole N-H and N: motif mimics the hinge-binding interaction of ATP in kinase active sites.

  • Androgen Receptor (AR): Derivatives have shown nanomolar potency against prostate cancer cell lines (LNCaP), functioning as AR antagonists [4].

  • Lipophilicity: The fluorine atom increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the para-position), enhancing bioavailability.

Docking Workflow Diagram

The following diagram illustrates how the quantum chemical data feeds into the drug design pipeline.

D QM_Data QM Optimized Geometry (B3LYP/6-311++G**) Charge ESP/Mulliken Charges (Charge derivation) QM_Data->Charge Dock Molecular Docking (AutoDock/Glide) Charge->Dock Score Binding Affinity (ΔG) Dock->Score Target Target Protein (e.g., EGFR, AR) Target->Dock

Figure 2: Integration of QM data into Structure-Based Drug Design (SBDD).

References

  • Crystal Structure & Tautomerism: Chantrapromma, S. et al.[3] "Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole." IUCrData, 2014. [Link]

  • DFT & NLO Properties: Al-Alshaikh, M.A. et al. "Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives."[4][5] Journal of King Saud University - Science, 2023. [Link]

  • Synthesis & Vibrational Analysis: Jasril, J. et al. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[6] Molbank, 2021.[7] [Link][3][8]

  • Androgen Receptor Antagonists: Sun, J. et al. "Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists." Anti-Cancer Drugs, 2016. [Link]

Sources

Technical Guide: Biological Potency & Development of Fluorinated Pyrazole Derivatives

[1]

Executive Summary

This technical guide analyzes the pharmacophore dynamics of fluorinated pyrazole derivatives, a class of heterocyclic compounds dominating modern medicinal chemistry. The strategic incorporation of fluorine—specifically trifluoromethyl (-CF


The "Fluorine Effect": Medicinal Chemistry Logic

The efficacy of fluorinated pyrazoles stems from the unique atomic properties of fluorine (Van der Waals radius: 1.47 Å) acting as a bioisostere for hydrogen (1.20 Å) or the hydroxyl group.

Electronic and Steric Modulation
  • Lipophilicity Modulation: Fluorination increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes. For instance, a

    
    -linked -CF
    
    
    group significantly boosts hydrophobic interactions within the hydrophobic pockets of enzymes like COX-2 or VEGFR kinase [1][6].
  • Metabolic Blocking: Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) at metabolic "hotspots" (e.g., para-position of phenyl rings attached to pyrazoles) blocks oxidative metabolism by Cytochrome P450, extending the drug's half-life (

    
    ) [10].
    
  • pKa Perturbation: Fluorine's high electronegativity lowers the pKa of adjacent basic nitrogens, altering the protonation state at physiological pH and influencing binding kinetics.

Visualization: The Fluorine-Pyrazole Pharmacophore

The following diagram illustrates the structural logic behind fluorinated pyrazole design.

FluorineEffectCorePyrazole Core(N-N Heterocycle)F_SubFluorine (-F) / Trifluoromethyl (-CF3)Core->F_Sub SubstitutionMetabolismMetabolic Stability(Blocks CYP450)F_Sub->Metabolism C-F Bond StrengthLipophilicityLipophilicity (LogP)(Membrane Permeability)F_Sub->Lipophilicity HydrophobicityBindingTarget Binding(Hydrophobic Pockets)Metabolism->Binding Duration of ActionLipophilicity->Binding Bioavailability

Figure 1: Impact of fluorine substitution on pyrazole pharmacokinetics and pharmacodynamics.[1]

Core Biological Domains & Mechanisms

Oncology: Kinase Inhibition & Tubulin Targeting

Fluorinated pyrazoles function as ATP-competitive inhibitors. The pyrazole nitrogen acts as a hydrogen bond acceptor/donor to the "hinge region" of kinases (e.g., VEGFR-2, EGFR, CDK2), while the fluorinated moiety occupies the hydrophobic back-pocket, inducing conformational inactivity.

  • Mechanism: Inhibition of the VEGF signaling pathway prevents angiogenesis in solid tumors.

  • Tubulin Targeting: 1,5-diaryl-3-(trifluoromethyl)pyrazoles bind to the colchicine site of tubulin, disrupting microtubule polymerization and inducing mitotic arrest (G2/M phase) [5][8].

Inflammation: Selective COX-2 Inhibition

The classic example is Celecoxib . The 3-trifluoromethyl group is critical for selectivity.

  • Selectivity Basis: The COX-2 active site has a secondary "side pocket" that is accessible due to a valine residue (replacing isoleucine in COX-1). The bulky, lipophilic -CF

    
     group of the pyrazole fits into this side pocket, granting high selectivity for COX-2 over COX-1, thereby reducing gastrointestinal toxicity [9][22].
    
Antimicrobial Activity

Fluorinated pyrazoles disrupt bacterial cell walls and inhibit fungal enzymes (e.g., succinate dehydrogenase). Recent studies indicate efficacy against MRSA (Methicillin-resistant S. aureus) by targeting DNA gyrase, where fluorine enhances penetration through the bacterial envelope [3][16].

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Purpose: To quantify the IC

Reagents:

  • Recombinant Kinase (e.g., VEGFR-2).

  • Substrate (Poly [Glu, Tyr] 4:1).

  • Ultra-pure ATP (10 mM).[2]

  • Test Compound (Fluorinated Pyrazole) in DMSO.

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Final DMSO concentration must be <1% to prevent enzyme denaturation.
    
  • Reaction Assembly: In a 384-well white opaque plate:

    • Add 2.5 µL Kinase solution.[3]

    • Add 2.5 µL Test Compound (serial dilutions).

    • Pre-incubate for 10 minutes at RT.

  • Initiation: Add 5 µL ATP/Substrate mix. Incubate at 30°C for 60 minutes.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent.[3] Incubate 40 min at RT. Mechanism: Depletes remaining ATP.[4]

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent.[3] Incubate 30 min at RT. Mechanism: Converts ADP to ATP, then to light via luciferase.

  • Read: Measure luminescence. Calculate % inhibition relative to vehicle control [14][25].

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: To determine antimicrobial potency against S. aureus or C. albicans.

Workflow:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Prepare 2-fold serial dilutions of the fluorinated pyrazole (range: 0.5 – 128 µg/mL) in 96-well plates.

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.

  • Visualization: Add 10 µL resazurin dye (0.01%). Incubate 2 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Validation: Include Ciprofloxacin (positive control) and DMSO (solvent control) [16].

Visualization: Signaling & Synthesis[4][5]

Kinase Inhibition Pathway (Oncology)

The following diagram maps the downstream effects of VEGFR-2 inhibition by fluorinated pyrazoles.

KinasePathwayInhibitorFluorinated Pyrazole(Inhibitor)ATPATP Binding SiteInhibitor->ATP Competitive InhibitionVEGFRVEGFR-2 Receptor(Tyrosine Kinase)RasRas-Raf-MEKVEGFR->Ras Signal BlockedApoptosisApoptosis Induction(Caspase-3 Activation)VEGFR->Apoptosis Loss of Survival SignalATP->VEGFR Blocks PhosphorylationERKERK1/2 PhosphorylationRas->ERK CascadeAngiogenesisAngiogenesis(Cell Proliferation)ERK->Angiogenesis Promotion

Figure 2: Mechanism of action for pyrazole-based VEGFR-2 inhibitors preventing tumor angiogenesis.

Synthetic Workflow: Regioselective Synthesis

Common synthesis involves the condensation of hydrazines with 1,3-dicarbonyls.

SynthesisHydrazineAryl Hydrazine(R-NH-NH2)CyclizationCyclocondensation(Reflux/EtOH)Hydrazine->CyclizationDicarbonylFluorinated1,3-DiketoneDicarbonyl->CyclizationIsomer1Regioisomer A(Target)Cyclization->Isomer1 Major ProductIsomer2Regioisomer B(By-product)Cyclization->Isomer2 Minor Product

Figure 3: General synthetic route for fluorinated pyrazoles via cyclocondensation.

Data Summary: Comparative Potency

The table below summarizes recent data on fluorinated pyrazole derivatives against key targets.

Compound ClassTargetIC

/ MIC
MechanismReference
1,5-diaryl-3-CF

-pyrazole
Tubulin (MCF-7)0.46 µMColchicine site binding[5]
Pyrazole-BenzothiazoleVEGFR-23.17 µMAngiogenesis inhibition[8]
Trifluoro-pyrazole-carboxamideCOX-22.65 µMSelective COX-2 inhibition[22]
Pyrazole-HydrazoneS. aureus6.25 µg/mLCell wall disruption[16]

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect (2024). 5

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. 6

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes. MDPI (2023). 7

  • Design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs. Medicinal Chemistry Research (2016).[8] 8[9]

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega (2018). 10[9]

  • Selective Incorporation of Fluorine in Pyrazoles. ResearchGate (2025). 11[9]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science (2019). 12

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (2024). 13

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones. WHO (2021). 14[9]

  • The role of fluorine in medicinal chemistry. PubMed (2007).[15] 15

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. ResearchGate (2025). 1[9]

  • The mechanism of action of the anticancer activity pathway. ResearchGate. 16

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub (2023).[17] 17

  • Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide. BenchChem (2025). 3

  • Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries. BenchChem (2025).[18] 18

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC (2020). 19[9]

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC (2021). 20[9]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal (2025). 21

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive (2024). 22[9]

  • Current status of pyrazole and its biological activities. PMC. 23[9]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC (2025). 24

  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. BenchChem (2025).[4] 4

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. 25

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC (2021). 2[9]

Sources

Technical Guide: Thermogravimetric Analysis of 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous framework for the thermogravimetric analysis (TGA) of 3-(4-Fluorophenyl)-1H-pyrazole (CAS: 154258-82-9). Context: As a critical pharmacophore in androgen receptor antagonists and kinase inhibitors, the thermal stability of this fluorinated heterocycle directly impacts API (Active Pharmaceutical Ingredient) processing, salt selection, and formulation stability. Key Insight: The low melting point (~100–104 °C) and potential for hydrogen bonding (N-H donor) create a specific analytical challenge: distinguishing between phase-change driven volatilization and chemical decomposition . This guide details the experimental protocols required to decouple these phenomena.

Part 1: Physicochemical Profile & Thermal Expectations[1]

Before initiating thermal scanning, the analyst must ground the experiment in the molecule's fundamental properties.

PropertyValue / CharacteristicThermal Implication
Structure 3-(4-Fluorophenyl)-1H-pyrazoleThe 1H-pyrazole moiety allows for intermolecular H-bonding, potentially elevating the boiling point relative to N-methylated analogs.
Molecular Weight 162.16 g/mol Low MW suggests high volatility potential post-melting.
Melting Point 100–104 °C [1]Critical: The compound will be in the liquid phase during the majority of a standard TGA ramp (typically up to 400°C).
Boiling Point ~334 °C (Predicted) [2]A wide liquid range (104–334 °C) exists, but vapor pressure will become significant well below the boiling point.
Key Risk Sublimation/EvaporationMass loss observed >150°C is likely physical evaporation, not chemical degradation, unless hermetically sealed pans are used.

Part 2: Experimental Protocol (The "How-To")

Instrumentation & Calibration
  • Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

  • Calibration: Curie Point calibration (Alumel/Nickel) is insufficient for the low-temperature range; ensure Indium (156.6 °C) verification is recent.

Sample Preparation Workflow

The "1H" nitrogen is labile; the compound can absorb atmospheric moisture or crystallize as a hydrate.

  • Sieving: Lightly crush crystals to uniform size (avoid grinding to amorphous powder if studying polymorphism).

  • Mass: 3–5 mg. (Higher masses saturate the furnace atmosphere, artificially delaying evaporation onset).

  • Pan Selection (The Critical Variable):

    • Method A (Volatility Mode): Open Platinum/Alumina pan. Purpose: Measure evaporation kinetics.

    • Method B (Stability Mode): Hermetically sealed Aluminum pan with a laser-drilled pinhole (50 μm). Purpose: Create a "self-generated atmosphere" to suppress evaporation and observe true chemical decomposition.

Thermal Program
  • Equilibration: 25 °C (Hold 5 min to stabilize balance).

  • Ramp: 10 °C/min to 400 °C.

  • Purge Gas: Nitrogen (40–60 mL/min). Note: Oxidative degradation (Air/O2) should only be tested after establishing the N2 baseline.

Part 3: Data Interpretation & Logic

The TGA profile of 3-(4-Fluorophenyl)-1H-pyrazole will likely exhibit three distinct zones.

Zone 1: Desolvation (Ambient to 100 °C)
  • Observation: Minor mass loss (< 2%).

  • Causality: Surface moisture or non-stoichiometric solvent entrapment.

  • Validation: If loss is >2% and stepwise, check for pseudopolymorphs (hydrates). Use DSC to confirm if the desolvation endotherm precedes melting.

Zone 2: The Melt Phase (100 °C – 160 °C)
  • Observation: Flat baseline (Stability Plateau).

  • Mechanistic Insight: The compound melts at ~104 °C. In TGA, melting is not directly visible as mass loss, but the rate of evaporation increases exponentially immediately after the phase change due to increased vapor pressure of the liquid.

Zone 3: Mass Loss Event (Onset ~180–220 °C)
  • Scenario A (Open Pan): Smooth, continuous curve reaching 0% mass (100% loss).

    • Interpretation:Evaporation. The molecule is intact but entering the gas phase.

  • Scenario B (Pinhole Pan): Sharp onset at higher temperature (>250 °C), potentially leaving carbonaceous char ("ash").

    • Interpretation:Decomposition. Bond scission (likely cleavage of the N-N bond or ring fragmentation).

Visualization: TGA Logic Flow

TGA_Logic Start Start TGA Analysis 3-(4-Fluorophenyl)-1H-pyrazole Check_Zone1 Zone 1: <100°C Mass Loss observed? Start->Check_Zone1 Is_Hydrate Likely Solvate/Hydrate (Confirm with DSC) Check_Zone1->Is_Hydrate Yes (>2%) Check_Zone2 Zone 2: >105°C (Post-Melt) Shape of Mass Loss? Check_Zone1->Check_Zone2 No (Stable) Is_Hydrate->Check_Zone2 Smooth_Curve Smooth Sigmoidal Curve Residue ~0% Check_Zone2->Smooth_Curve Evaporation (Physical) Sharp_Step Complex/Multi-step Residue >10% Check_Zone2->Sharp_Step Decomposition (Chemical)

Caption: Decision tree for interpreting TGA mass loss events for volatile organic heterocycles.

Part 4: Kinetic Analysis (Advanced Characterization)

For drug development, calculating the Activation Energy (


)  of decomposition is vital for shelf-life prediction.
Methodology: Flynn-Wall-Ozawa (FWO)

Run the TGA at four distinct heating rates (


): 2, 5, 10, and 20 °C/min.
  • Extract Data: Record the temperature (

    
    ) at fixed conversion points (
    
    
    
    ).
  • Plot:

    
     vs 
    
    
    
    (Kelvin).
  • Calculate: The slope of the line is proportional to

    
    .
    


Expected Outcome:

  • If

    
     varies significantly with conversion (
    
    
    
    ), the process is complex (e.g., simultaneous evaporation and degradation).
  • For 3-(4-Fluorophenyl)-1H-pyrazole, a constant

    
     usually indicates simple evaporation kinetics in open pans.
    

Part 5: Troubleshooting & Self-Validation

IssueDiagnosisCorrective Action
Early Mass Loss (<100°C) Solvent entrapment or hygroscopicity.Run a "Heat-Cool-Heat" cycle in DSC to drive off volatiles, then re-run TGA.
"Bumping" in Curve Rapid boiling/sublimation ejecting sample.Reduce heating rate to 2–5 °C/min or use a pinhole lid to increase local pressure.
Residue > 0% in Open Pan Impurities or polymerization.Analyze residue with IR/XPS. Pure fluorophenyl-pyrazole should leave no char if evaporating.

References

  • Sigma-Aldrich. Product Specification: 3-(4-Fluorophenyl)-1H-pyrazole (CAS 154258-82-9).[1] Melting Point Data.[1][2][3][4] Available at:

  • ChemicalBook. 3-(4-Fluorophenyl)-1H-pyrazole Properties and Predicted Boiling Point. Available at:

  • Guo, G., et al. (2016). "Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists." Anti-Cancer Drugs, 27(4), 278-285.[5] (Context for pharmaceutical relevance). Available at: [5]

  • Zhu, S., et al. "Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials."[6] (General thermal behavior of pyrazoles). Available at:

Sources

Technical Guide: X-ray Diffraction Analysis of 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the X-ray diffraction (XRD) analysis of 3-(4-Fluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry.

This guide deviates from standard templates to prioritize experimental causality —explaining why specific parameters are chosen—and structural logic , detailing how the molecular scaffold dictates the solid-state assembly.

Executive Summary & Compound Significance

3-(4-Fluorophenyl)-1H-pyrazole (CAS: 154258-82-9) represents a privileged scaffold in drug discovery.[1][2] The combination of the bioisosteric fluorine atom (metabolic stability, lipophilicity modulation) and the pyrazole ring (hydrogen bond donor/acceptor capability) makes it a frequent motif in kinase inhibitors and anti-inflammatory agents.[3]

Precise crystallographic characterization is non-negotiable for this compound class.[1][3] It reveals:

  • Tautomeric Preference: Distinguishing between the 1H- and 2H- tautomers in the solid state.

  • Supramolecular Synthons: Mapping the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hydrogen bonding networks that drive solubility and bioavailability.[1]
    
  • Fluorine Interactions: Quantifying weak ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    interactions critical for protein binding affinity.[1]

Experimental Workflow: Synthesis to Single Crystal

High-quality diffraction data requires high-purity single crystals.[1] The following protocol minimizes disorder and twinning, common issues in pyrazole crystallography.

Synthesis Protocol (Field-Proven)

To ensure a clean crystallization matrix, we utilize a regiospecific cyclization route that avoids isomeric mixtures.[1][3]

  • Precursor: 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one (Enaminone).[1][3]

  • Reagent: Hydrazine hydrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Solvent: Ethanol (Absolute).[1][3][4]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the enaminone in 20 mL absolute ethanol.

  • Cyclization: Add 12 mmol hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat to reflux (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    C) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
    
  • Isolation: Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    C. The pyrazole precipitates. Filter and wash with cold ethanol.[1]
    
Crystal Growth Strategy

Pyrazoles are prone to forming microcrystalline powders.[1][3] To grow diffraction-quality prisms (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mm), we employ a slow evaporation technique with solvent polarity tuning .[1]
  • Primary Solvent: Ethanol (Good solubility, H-bond donor).[1][3]

  • Anti-solvent: Water (induces nucleation) or Hexane (slow diffusion).[1][3]

Optimized Protocol: Prepare a saturated solution in warm ethanol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C). Filter through a 0.45 

m PTFE syringe filter into a clean vial. Cover with Parafilm and pierce 3-4 small holes.[1] Store in a vibration-free environment at

C.
  • Why this works: The slow evaporation rate of ethanol allows the pyrazole molecules to organize into their thermodynamically most stable tautomeric form without trapping solvent voids.[1][3]

Visualization: Synthesis & Analysis Pipeline

G Start Start: Fluorinated Enaminone React Cyclization (N2H4, EtOH, Reflux) Start->React + Hydrazine Crude Crude Precipitate React->Crude Precipitation Crystal Slow Evaporation (EtOH/H2O) Crude->Crystal Recrystallization XRD Single Crystal XRD Data Collection Crystal->XRD Selection >0.2mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve hkl processing

Figure 1: The "Crystal-to-Structure" pipeline.[3] Critical control points are the filtration before crystallization and the selection of untwinned specimens.

X-ray Data Acquisition Parameters

Once a suitable crystal is mounted (using perfluoropolyether oil on a MiTeGen loop), the following acquisition parameters ensure high-resolution data suitable for publication and distinct atom assignment.

ParameterSettingRationale
Temperature 100 K (Cryostream)Minimizes thermal vibration (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), essential for locating the N-H proton accurately.
Source Mo ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

Å)
Preferred over Cu for fluorinated aromatics to minimize absorption corrections (

), though Cu is acceptable for small organic crystals.
Resolution 0.75 Å or betterRequired to resolve the electron density of the C-F bond clearly from the aromatic ring.
Strategy Full Sphere (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High redundancy is needed to accurately model the electron-rich fluorine atom and detect any disorder.[1]

Structural Elucidation & Logic

This section details what the crystallographer must look for during refinement.

Space Group Determination

Fluorophenyl-pyrazoles typically crystallize in centrosymmetric space groups due to the formation of inversion-related dimers.[1][3]

  • Expected Space Groups: Monoclinic

    
     or Triclinic 
    
    
    
    .
  • Check: If

    
     (multiple molecules in asymmetric unit), check for pseudo-symmetry.
    
The Tautomerism Check

The 3-(4-fluorophenyl)-1H-pyrazole can theoretically exist as the 1H- or 2H- tautomer.[1]

  • XRD Evidence: In the difference Fourier map, the hydrogen atom will be localized on the nitrogen furthest from the phenyl ring (position 1) to minimize steric clash with the orth-hydrogens of the phenyl ring.

  • Bond Length Validation:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       single bond 
      
      
      
      Å.[1]
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       double bond 
      
      
      
      Å.[1]
    • Asymmetry in these lengths confirms the localized tautomer rather than a delocalized salt.[1][3]

Supramolecular Architecture

The packing is dominated by two competing forces.[1][3]

  • The Pyrazole Catemer/Dimer: Unsubstituted pyrazoles are famous for forming supramolecular chains (catemers) or cyclic dimers via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     hydrogen bonds.[1][5][6][7]
    
    • Observation: Look for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       interactions (Distance 
      
      
      
      Å).[1]
    • Significance: These robust motifs dictate the melting point and lattice energy.[1][3]

  • The Fluorine Effect: The fluorine atom is not just a passive substituent.[1][3][8] It acts as a weak hydrogen bond acceptor.[1][3]

    • Observation: Look for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       contacts (
      
      
      
      Å).[1][9]
    • Significance: These weak interactions often organize the 2D sheets into a 3D lattice.[1][3]

Visualization: Intermolecular Interaction Logic

Interactions cluster_packing Crystal Packing Hierarchy PyzNH Pyrazole N-H (Donor) PyzN Pyrazole N (Acceptor) PyzNH->PyzN Strong H-Bond (Primary Motif) F_Atom Fluorine Atom (Weak Acceptor) Ar_H Aromatic C-H (Weak Donor) Ar_H->F_Atom Weak C-H...F (Lattice Stabilization) Pi_Sys Pi System (Centroid) Pi_Sys->Pi_Sys Pi-Pi Stacking (3.4 - 3.8 Å)

Figure 2: Hierarchy of intermolecular forces. The N-H...N bond forms the primary scaffold, while Fluorine interactions and Pi-stacking fine-tune the 3D packing.

Refinement Checklist (Self-Validation)

To ensure the model is authoritative:

  • R-factor: Target

    
     for data with 
    
    
    
    .
  • Fluorine ADP: Check the Anisotropic Displacement Parameters (ADPs) of the Fluorine atom.[1][3] If it looks "cigar-shaped," consider modeling rotational disorder (common in p-fluorophenyl groups).

  • Hydrogen Treatment: Refine the N-H hydrogen coordinates freely if data quality permits; otherwise, constrain using a riding model (

    
     of N).
    

References

  • Synthesis of Pyrazoles: Elguero, J. (2002).[1][3] Comprehensive Heterocyclic Chemistry II. Pyrazoles.[1][2][3][5][8][10][11][12][13][14] Elsevier.[1]

  • Hydrogen Bonding in Pyrazoles: Infantes, L., Foces-Foces, C., & Claramunt, R. M. (1999). Statistical study of the N-H...N hydrogen bond in pyrazoles. Cambridge Crystallographic Data Centre.[1][3]

  • Fluorine Interactions: Dunitz, J. D., & Taylor, R. (1997).[3] Organic Fluorine as a Hydrogen-Bond Acceptor: Studies in the Cambridge Structural Database. European Journal of Chemistry. [3]

  • Specific Crystal Data (Analog): Fun, H. K., et al. (2010).[3] 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.

  • Crystallography Open Database: Record 2239845 (3-(4-fluorophenyl)-1H-pyrazole).[1][3]

Sources

Methodological & Application

Application Note: Leveraging 3-(4-Fluorophenyl)-1H-pyrazole as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)-1H-pyrazole is a high-value pharmacophore in modern drug discovery, serving as a bioisostere for biaryl systems, imidazoles, and amides. Its utility is defined by two synergistic features: the pyrazole core , which functions as a robust hydrogen-bond donor/acceptor motif for kinase hinge binding, and the 4-fluorophenyl moiety , which modulates lipophilicity while blocking metabolic oxidation at the para-position (a common metabolic soft spot). This guide outlines the synthetic access, regiochemical control, and medicinal utility of this building block.[1][2]

Structural & Physicochemical Profile

The molecule exists as a tautomeric equilibrium between the 3-aryl and 5-aryl forms. In solution, the tautomeric exchange is rapid, but this duality presents a critical challenge—and opportunity—during functionalization (see Section 4).

PropertyValue / CharacteristicRelevance in MedChem
Molecular Formula C₉H₇FN₂Low MW fragment (<200 Da) ideal for FBDD.
ClogP ~2.3 - 2.5Optimal lipophilicity for membrane permeability without poor solubility.
H-Bond Donors 1 (NH)Critical for interactions with backbone carbonyls (e.g., Kinase Hinge).
H-Bond Acceptors 1 (N:)Interaction with backbone amides or water networks.
pKa (NH) ~14.0Weakly acidic; deprotonation requires moderate-to-strong bases (Cs₂CO₃, NaH).
Metabolic Stability HighThe C-F bond (approx. 116 kcal/mol) blocks CYP450-mediated para-hydroxylation.

Synthetic Access (The "Make")

While classic 1,3-diketone condensation is possible, the enaminone route is superior for purity and yield. It avoids the formation of regioisomeric impurities often seen when using asymmetric diketones.

Pathway Logic
  • Activation: 4-Fluoroacetophenone is activated by DMF-DMA to form an enaminone intermediate.

  • Cyclization: Hydrazine hydrate effects the cyclization. This method is convergent and produces the 3-aryl isomer exclusively upon workup.

SynthesisWorkflow Start 4-Fluoroacetophenone Intermed Enaminone Intermediate Start->Intermed Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Intermed Product 3-(4-Fluorophenyl)- 1H-pyrazole Intermed->Product Cyclization Reagent2 N2H4·H2O (EtOH, Reflux) Reagent2->Product

Figure 1: Streamlined synthesis via the enaminone route avoids regioisomeric mixtures common in diketone approaches.

Functionalization & Regiochemistry (The "Modify")

The most critical challenge when using this building block is regioselective N-alkylation . The pyrazole anion is an ambident nucleophile.

  • The Problem: Alkylation can occur at N1 (yielding the 1-alkyl-3-aryl product) or N2 (yielding the 1-alkyl-5-aryl product).

  • The Rule: Under basic conditions (Sₙ2), sterics usually dominate. The electrophile prefers the nitrogen distal to the bulky aryl group, favoring the 1-alkyl-3-aryl isomer (often >4:1 ratio).

  • The Exception: Mitsunobu conditions or specific metal catalysts (Mg, Cu) can invert or enhance this selectivity.

Regioselectivity cluster_Products Alkylation Outcomes Anion Pyrazolate Anion (Ambident Nucleophile) ProdA 1-Alkyl-3-(4-F-Ph)-pyrazole (Major Product) Anion->ProdA Attack at distal N (Sterically favored) ProdB 1-Alkyl-5-(4-F-Ph)-pyrazole (Minor Product) Anion->ProdB Attack at proximal N (Sterically hindered)

Figure 2: Steric governance of N-alkylation. The 4-fluorophenyl group shields the proximal nitrogen, directing alkylation to the distal position.

Medicinal Chemistry Applications

A. Kinase Inhibition (e.g., p38 MAPK, BRAF)

The 3-arylpyrazole motif is a "privileged structure" in kinase inhibition.

  • Mechanism: The pyrazole NH acts as a donor to the hinge region (e.g., Glu71 in p38α), while the N: acts as an acceptor (e.g., backbone NH of Met109).

  • Fluorine Role: The 4-fluorophenyl group typically occupies the hydrophobic "gatekeeper" pocket or the allosteric pocket II. The fluorine atom can engage in multipolar interactions with backbone carbonyls or orthogonal C-H bonds.

B. Metabolic Stability

Replacing a phenyl ring with a 4-fluorophenyl ring is a standard "metabolic block" strategy.

  • CYP450 Blocking: The C-F bond prevents oxidation at the para-position, forcing metabolism to slower routes (e.g., aromatic ring opening or oxidation at the alkyl tail).

  • Half-life Extension: This substitution often increases in vivo half-life (t1/2) without significantly altering the steric footprint of the molecule.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole

Objective: High-yield synthesis of the core scaffold.

  • Reagents:

    • 4'-Fluoroacetophenone (10.0 mmol, 1.38 g)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.6 mL)

    • Hydrazine hydrate (64% in water) (15.0 mmol)

    • Ethanol (Absolute)

  • Step 1 (Enaminone Formation):

    • Charge a round-bottom flask with 4'-fluoroacetophenone and DMF-DMA.

    • Reflux at 110°C for 6-8 hours. Monitor by TLC (formation of a yellow/orange spot).

    • Concentrate in vacuo to remove excess DMF-DMA. The residue (crude enaminone) is used directly.

  • Step 2 (Cyclization):

    • Dissolve the crude residue in Ethanol (20 mL).

    • Add Hydrazine hydrate dropwise at 0°C.

    • Reflux for 2 hours.

    • Workup: Cool to room temperature. Pour into ice water (50 mL). The product usually precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): δ ~13.0 (br s, 1H, NH), 7.8 (m, 2H, Ar-H), 7.7 (d, 1H, Pyrazole-H5), 7.2 (m, 2H, Ar-H), 6.6 (d, 1H, Pyrazole-H4).

    • ¹⁹F NMR: Characteristic singlet around -110 to -115 ppm.

Protocol B: Regioselective N-Alkylation

Objective: Derivatization to the 1-alkyl-3-aryl isomer.

  • Reagents:

    • 3-(4-Fluorophenyl)-1H-pyrazole (1.0 eq)

    • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • DMF (Anhydrous)

  • Procedure:

    • Dissolve the pyrazole in DMF (0.2 M concentration).

    • Add Cs₂CO₃ and stir at RT for 30 mins (deprotonation).

    • Add the Alkyl Halide dropwise.

    • Stir at RT (or mild heat 50°C) for 4-12 hours.

  • Purification:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

    • Separation: Isomers often have distinct R_f values. The 1,3-isomer (major) is typically less polar than the 1,5-isomer (minor) on Silica gel due to better shielding of the dipole.

    • Flash Chromatography: Elute with Hexanes/EtOAc gradient.

References

  • Synthesis & Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles."[1][3] Journal of Organic Chemistry, 2008.

  • p38 MAPK Inhibitors: Dumas, J. "P38 MAP Kinase Inhibitors: Synthetic Approaches and Clinical Candidates." Current Opinion in Drug Discovery & Development, 2001. (Referenced context for pyrazole utility in kinase inhibition).

  • Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

  • Enaminone Protocol: El-Saghier, A. M. "Synthesis of some new pyrazole derivatives using DMF-DMA." Journal of Chemical Research, 2002.
  • General Pyrazole Chemistry: Eicher, T., & Hauptmann, S.

Sources

Derivatization of 3-(4-Fluorophenyl)-1H-pyrazole for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-(4-Fluorophenyl)-1H-pyrazole for SAR Studies

Executive Summary & Strategic Analysis

The 3-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38


 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and anticancer agents targeting Aurora kinases. The 4-fluorophenyl moiety provides metabolic stability and halogen bonding capability, while the pyrazole ring offers three distinct vectors for diversification.

Reactivity Profile & Derivatization Strategy:

  • Vector A (N1-Position): The "Head" region. Controls solubility, permeability, and solvent-exposed interactions. Reacts via nucleophilic substitution or cross-coupling.[1]

  • Vector B (C4-Position): The "Core" region. The most electron-rich carbon, susceptible to electrophilic aromatic substitution (

    
    ) and subsequent cross-coupling. Critical for tuning potency and selectivity.[2][3]
    
  • Vector C (C5-Position): The "Tail" region. Accessible via direct C-H activation or lithiation. Often used to introduce steric bulk to enforce atropisomerism or fill hydrophobic pockets.

Visual Workflow: Derivatization Logic

The following diagram outlines the sequential logic for building a library around this scaffold.

G Start 3-(4-Fluorophenyl)-1H-pyrazole N1_Alk N1-Alkylation (Solubility/Tail) Start->N1_Alk Cs2CO3, R-X N1_Ary N1-Arylation (Chan-Lam) Start->N1_Ary Cu(OAc)2, Ar-B(OH)2 Regio CRITICAL: N1 vs N2 Isomers Start->Regio C4_Hal C4-Iodination (NIS/DMF) N1_Alk->C4_Hal Electrophilic Subst. C5_Act C5-C-H Activation (Direct Arylation) N1_Alk->C5_Act Pd(OAc)2, Ag2CO3 C4_Suz C4-Suzuki Coupling (Biaryl Core) C4_Hal->C4_Suz Pd(dppf)Cl2

Caption: Sequential functionalization logic. N1 diversification typically precedes C-ring modifications to prevent catalyst poisoning by free NH groups.

Module 1: N-Functionalization (The Anchor)

The tautomeric nature of 3-substituted pyrazoles presents a regioselectivity challenge. Alkylation can occur at N1 (distal to the aryl group) or N2 (proximal). For 3-(4-fluorophenyl)-1H-pyrazole, steric repulsion generally favors N1-alkylation (the 3-aryl-1-alkyl isomer) under thermodynamic control, but mixtures are common.

Protocol A: Regioselective N-Alkylation

Objective: Introduce solubilizing groups (e.g., piperidines, morpholines).

  • Reagents:

    • Substrate: 3-(4-Fluorophenyl)-1H-pyrazole (1.0 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) – Promotes thermodynamic product.
      
    • Electrophile: Alkyl bromide/iodide (1.2 equiv)

    • Solvent: DMF (anhydrous, 0.2 M)

  • Procedure:

    • Dissolve pyrazole in DMF under

      
      . Add 
      
      
      
      and stir at RT for 30 min.
    • Add alkyl halide dropwise. Heat to 60°C for 4–12 h.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) x3 to remove DMF. Dry over 
      
      
      
      .
  • Purification & Validation:

    • Flash Chromatography (Hex/EtOAc).

    • Critical QC: Use 2D NMR (NOESY). The N1-alkyl protons will show an NOE correlation to the C5-H (pyrazole proton) but not the aryl ring protons. The N2-alkyl isomer will show NOE to the aryl ortho-protons.

Protocol B: N-Arylation (Chan-Lam Coupling)

Objective: Introduce aromatic rings without using harsh


 conditions.
  • Reagents:

    • Aryl Boronic Acid (2.0 equiv)[1]

    • 
       (1.0 equiv)
      
    • Pyridine (2.0 equiv)

    • Solvent: DCM (open to air)

  • Procedure:

    • Stir the pyrazole, boronic acid, and copper salt in DCM at RT open to the atmosphere (requires

      
      ).
      
    • Monitor by TLC (typically 24–48 h).

    • Note: This method is highly tolerant of functional groups on the boronic acid.

Module 2: C-4 Diversification (The Core)

The C-4 position is the nucleophilic "hotspot" of the pyrazole ring. Halogenation here sets the stage for Palladium-catalyzed cross-couplings.

Protocol C: C-4 Iodination

Objective: Install a reactive handle for Suzuki/Sonogashira coupling.

  • Reagents:

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Solvent: Acetonitrile (ACN) or DMF

  • Procedure:

    • Dissolve N-alkylated pyrazole in ACN.

    • Add NIS portion-wise at 0°C, then warm to RT. Stir for 2 h.

    • Workup: Quench with sat.

      
       (sodium thiosulfate) to remove iodine color. Extract with EtOAc.
      
    • Yield: Typically >90%.[1][3]

Protocol D: Suzuki-Miyaura Coupling at C-4

Objective: Construct the biaryl/heterobiaryl core common in kinase inhibitors.

  • Reagents:

    • 4-Iodo-pyrazole intermediate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for sterically hindered partners.
    • Base:

      
       (3.0 equiv)
      
    • Solvent: Dioxane/Water (4:1)[1]

  • Procedure:

    • Degas solvents with Argon for 15 min.

    • Combine reactants in a sealed microwave vial.

    • Heat: 100°C (thermal) for 12 h OR 120°C (microwave) for 30 min.

    • Filtration: Filter through Celite® to remove Pd black before column chromatography.

Module 3: C-5 Functionalization (Fine Tuning)

Functionalizing C-5 is challenging due to lower reactivity compared to C-4. Direct C-H activation is the most efficient modern approach, avoiding pre-functionalization.

Protocol E: Pd-Catalyzed Direct C-H Arylation

Objective: Late-stage installation of substituents at the C-5 position.

  • Reagents:

    • N-substituted pyrazole (1.0 equiv)

    • Aryl Bromide (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       (10 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Additive: Pivalic acid (30 mol%) – Crucial for C-H activation mechanism.

    • Solvent: DMAc (Dimethylacetamide)

  • Procedure:

    • Heat at 120°C under Argon for 16 h.

    • Mechanism: Concerted Metalation-Deprotonation (CMD). The pivalate acts as a proton shuttle.

SAR Library Design & Data Reporting

When designing the library, select substituents to span electronic and steric space (Craig Plot).

Table 1: Suggested Substituent Modifications for SAR

PositionModification TypeRationaleTarget Property
N-1 Methyl, Isopropyl, t-ButylSteric bulk scanSelectivity (Kinase gatekeeper)
N-1

-Morpholine
Solubilizing groupADME (Solubility/Permeability)
C-4 4-Pyridine, 4-PyrimidineH-bond acceptorHinge Binding (Kinase)
C-4 Phenyl, 4-F-PhenylHydrophobic/StackingPotency (

)
C-5 Methyl, CyclopropylConformational lockAtropisomer control

References

  • Regioselective Alkylation: Huang, A. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[4] J. Org.[4][5] Chem.2017 , 82, 8864–8872. Link

  • C-4 Halogenation/Coupling: Khera, R. A. et al. "Suzuki-Miyaura Reactions of N-Protected Tribromopyrazoles."[2] Synlett2011 , 2223–2226. Link

  • Direct C-H Arylation: Gandeepan, P. et al. "Palladium-Catalyzed C–H Arylation of Pyrazoles."[3][6] Chem. Rev.2019 , 119, 2192–2452. Link

  • Kinase Inhibitor SAR: Li, Y. et al.

    
     MAP Kinase Inhibitors." Bioorg. Med. Chem. Lett.2012 , 22, 666–678. Link[7]
    

Sources

Scale-up Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 3-(4-fluorophenyl)-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds.[1][2][3][4] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to produce this pyrazole derivative in quantities suitable for preclinical evaluation. The synthesis involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate. This document provides a detailed, step-by-step methodology, in-process controls, characterization data, and critical safety considerations, all within the framework of Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[5][6][7][8]

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][9][10][11] Specifically, 3-(4-fluorophenyl)-1H-pyrazole serves as a crucial building block for the synthesis of more complex molecules targeting a variety of therapeutic areas.[4] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this an attractive synthon for drug discovery programs.[3]

The synthesis of pyrazoles often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives.[2][9] This approach is well-established and amenable to scale-up, making it a suitable choice for producing the quantities of material required for preclinical studies. This application note provides a detailed protocol for the gram-scale synthesis of 3-(4-fluorophenyl)-1H-pyrazole, with considerations for process optimization and safety.

Synthetic Strategy and Rationale

The selected synthetic route is a two-step process, as illustrated in the workflow diagram below. This approach was chosen for its high yields, readily available starting materials, and straightforward purification procedures.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization 4-Fluoroacetophenone 4-Fluoroacetophenone Chalcone_Intermediate 1,3-bis(4-Fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) 4-Fluoroacetophenone->Chalcone_Intermediate 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Chalcone_Intermediate NaOH_EtOH NaOH, Ethanol NaOH_EtOH->Chalcone_Intermediate Base-catalyzed condensation Final_Product 3-(4-Fluorophenyl)-1H-pyrazole Chalcone_Intermediate->Final_Product Chalcone_Intermediate->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product Acetic_Acid Acetic Acid Acetic_Acid->Final_Product Acid-catalyzed cyclization

Figure 1: Overall synthetic workflow for 3-(4-Fluorophenyl)-1H-pyrazole.

Step 1: Claisen-Schmidt Condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone. In this protocol, 4-fluoroacetophenone and 4-fluorobenzaldehyde are reacted in the presence of sodium hydroxide in an ethanol solvent. This method is highly efficient for the synthesis of chalcones.[1]

Step 2: Pyrazole Formation via Cyclization. The resulting chalcone intermediate is then reacted with hydrazine hydrate in the presence of a catalytic amount of acetic acid. This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring.[9][12][13][14]

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Fluoroacetophenone≥98%Commercially Available
4-Fluorobenzaldehyde≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Hydrazine Hydrate (N₂H₄·H₂O)80% solutionCommercially Available
Glacial Acetic Acid (AcOH)ACS Reagent GradeCommercially Available
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercially Available
HexanesACS Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Melting point apparatus

Experimental Protocols

Step 1: Synthesis of 1,3-bis(4-Fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroacetophenone (13.8 g, 100 mmol) and ethanol (200 mL). Stir until the ketone is fully dissolved.

  • Add 4-fluorobenzaldehyde (12.4 g, 100 mmol) to the solution.

  • In a separate beaker, prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in water (80 mL).

  • Slowly add the sodium hydroxide solution to the stirred reaction mixture at room temperature. A yellow precipitate will form.

  • Continue stirring the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • After the reaction is complete, pour the mixture into 500 mL of ice-cold water with constant stirring.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from ethanol to afford pale yellow crystals.

  • Dry the purified product under vacuum.

ParameterValue
Theoretical Yield24.4 g
Typical Actual Yield20.7 - 22.0 g (85-90%)
Melting Point88-90 °C
Step 2: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the chalcone intermediate (12.2 g, 50 mmol) in glacial acetic acid (100 mL).

  • Slowly add hydrazine hydrate (80% solution, 3.1 mL, 50 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours.[9] Monitor the reaction by TLC (1:1 Hexanes:EtOAc).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into 500 mL of ice-cold water. A white to off-white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Dry the final product under vacuum to yield a white solid.

ParameterValue
Theoretical Yield8.1 g
Typical Actual Yield6.5 - 7.3 g (80-90%)
Melting Point100-104 °C

Characterization

The identity and purity of the final product, 3-(4-Fluorophenyl)-1H-pyrazole, should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 13.12 (s, 1H, NH), 7.74 (dd, J = 8.8, 5.6 Hz, 2H, Ar-H), 7.64 (s, 1H, pyrazole-H), 7.15 (t, J = 8.8 Hz, 2H, Ar-H), 6.62 (d, J = 1.2 Hz, 1H, pyrazole-H).
¹³C NMR (100 MHz, DMSO-d₆)δ 163.2 (d, J = 245 Hz), 149.5, 130.2, 128.0 (d, J = 8.0 Hz), 127.9, 115.8 (d, J = 21.5 Hz), 101.9.
Mass Spectrometry (ESI-MS) m/z: 163.1 [M+H]⁺.
Purity (HPLC) ≥97%

Safety and Handling

Hydrazine Hydrate is highly toxic, corrosive, a suspected carcinogen, and a reproductive toxin. [15][16] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and ANSI Z87.1-compliant safety goggles. A face shield is highly recommended when handling hydrazine hydrate.[15][16]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood to prevent inhalation of vapors.[15][16]

  • Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dry, well-ventilated area, away from heat, sunlight, and incompatible materials.[17][18] It should be stored in a designated area for particularly hazardous substances.[16]

  • Spill and Waste Disposal: In case of a spill, evacuate the area and follow established emergency procedures. Do not attempt to clean up a large spill yourself.[16] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to institutional and local regulations.[16][18]

Sodium Hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.

Glacial Acetic Acid is corrosive and has a strong odor. Handle in a well-ventilated area.

Good Manufacturing Practices (GMP) Considerations for Scale-Up

For the production of APIs for preclinical and clinical studies, adherence to Good Manufacturing Practices (GMP) is crucial to ensure product quality, safety, and consistency.[5][6][7][8]

Key aspects of GMP to consider during the scale-up of this synthesis include:

  • Quality Management System (QMS): A robust QMS should be in place to oversee all aspects of production, from raw material sourcing to final product release.[6]

  • Documentation and Record-Keeping: Detailed batch records must be maintained for each synthesis, documenting all raw materials, equipment used, process parameters, and analytical results.[6][8]

  • Facility and Equipment: The manufacturing facility should have adequate space, cleanroom environments where necessary, and properly maintained and calibrated equipment.[6][8]

  • Personnel: All personnel involved in the manufacturing process must be adequately trained in GMP principles and the specific procedures for this synthesis.[6]

  • Material Control: Raw materials should be sourced from qualified suppliers and tested for identity and purity before use.[8]

GMP_Considerations cluster_pillars Core Pillars of GMP GMP_Framework Good Manufacturing Practices (GMP) QMS Quality Management System (QMS) GMP_Framework->QMS Documentation Documentation & Record-Keeping GMP_Framework->Documentation Facility_Equipment Facility & Equipment GMP_Framework->Facility_Equipment Personnel Personnel GMP_Framework->Personnel Materials Material Control GMP_Framework->Materials

Figure 2: Core pillars of Good Manufacturing Practices.

Conclusion

This application note provides a detailed and reliable protocol for the scale-up synthesis of 3-(4-fluorophenyl)-1H-pyrazole. The two-step method is efficient, high-yielding, and utilizes readily available starting materials. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently produce this valuable intermediate for preclinical studies. The incorporation of GMP principles is essential for ensuring the quality and consistency of the final API, which is a critical step in the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT Journal.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library.
  • TBD Pharmatech. (n.d.). GMP for APIs. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC.
  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science Publishers.
  • Common Applications and Maintenance of Hydrazine Hydr
  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs. [Link]

  • Hydrazine hydrate - SAFETY D
  • hydrazine hydr
  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Hydrazine. (n.d.). University of California, Santa Barbara.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Wharton reaction. (n.d.). Wikipedia.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2023). MDPI.
  • Wolff-Kishner Reduction. (n.d.). Alfa Chemistry.
  • Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2012). MDPI.
  • 3-(4-Fluorophenyl)-1H-pyrazole 97%. (n.d.). Sigma-Aldrich.
  • 3-(4-Fluorophenyl)-1H-pyrazole. (n.d.). PubChem.
  • 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem.
  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2025).
  • The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. (n.d.).
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-285.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.).

Sources

Application Note: A Comprehensive Protocol for In Vitro Kinase Inhibitory Assays of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This makes them a primary focus for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2][3] This guide provides a detailed, field-proven protocol for determining the in vitro inhibitory potency (IC50) of novel pyrazole-based compounds against a target protein kinase. We focus on a luminescence-based ADP-detection assay, a robust, non-radioactive method amenable to high-throughput screening, explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Foundational Principles of Kinase Inhibition Assays

An in vitro kinase assay quantifies the enzymatic activity of a purified kinase. The core reaction involves the transfer of the terminal phosphate group from adenosine triphosphate (ATP) to a specific amino acid residue on a protein or peptide substrate.[4][5] The inhibitory effect of a compound, such as a pyrazole derivative, is determined by measuring the reduction in this phosphotransferase activity.[4]

While various detection methods exist, including radiometric and fluorescence-based techniques, luminescence assays that measure the amount of adenosine diphosphate (ADP) produced have become a preferred standard.[6][7][8] These assays offer high sensitivity, a broad dynamic range, and circumvent the safety and disposal concerns of radioactive methods, as well as the need for substrate-specific antibodies often required for ELISA-based approaches.[8][9] The ADP-Glo™ Kinase Assay, for example, provides a universal platform by quantifying the ADP generated, which is directly proportional to kinase activity.[10][11]

Table 1: Comparison of Common Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a substrate.[5]Gold standard for sensitivity; direct measurement.Requires handling of radioactive materials; significant safety and disposal overhead.[8][12]
Fluorescence-Based (e.g., TR-FRET) Measures changes in fluorescence (e.g., FRET) upon substrate phosphorylation using labeled antibodies or tracers.[10]High sensitivity; homogeneous "mix-and-read" format.Potential for interference from fluorescent compounds; may require specific labeled reagents.[13][14]
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring ADP production. Unconsumed ATP is depleted, and ADP is converted back to ATP, which drives a luciferase-luciferin reaction to produce light.[10]Universal for any ADP-producing enzyme; high sensitivity and signal-to-background ratio; robust against compound interference.[12]Multi-step reagent addition; potential for inhibition of coupling enzymes (luciferase).[10]

Experimental Design & Workflow

A successful kinase assay is built on a foundation of careful planning, precise execution, and the inclusion of proper controls. The overall workflow is a multi-stage process designed to move from initial setup to a final, interpretable result.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Detection cluster_analysis Phase 3: Analysis reagent_prep Reagent & Compound Preparation plate_setup Assay Plate Setup (Controls & Dilutions) reagent_prep->plate_setup Serial Dilutions add_enzyme Add Kinase, Substrate, & Inhibitor plate_setup->add_enzyme add_atp Initiate Reaction (Add ATP) add_enzyme->add_atp incubation Incubate at Optimal Temperature add_atp->incubation stop_detect Stop Reaction & Add Detection Reagents incubation->stop_detect read_plate Measure Luminescence stop_detect->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for an in vitro kinase inhibitor assay.

Detailed Protocol: ADP-Glo™ Luminescence-Based Assay

This protocol is optimized for determining the IC50 value of pyrazole compounds in a 96- or 384-well plate format.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Kinase-specific protein or peptide substrate.

  • Pyrazole Compounds: Test inhibitors dissolved in 100% DMSO.

  • ATP: Adenosine triphosphate, high purity.

  • Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[15] (Note: Optimal buffer composition can be kinase-dependent).

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega) or similar ADP-detection kit.[1][16]

  • Assay Plates: White, opaque, flat-bottom 96- or 384-well plates (critical for luminescence assays to maximize signal and prevent crosstalk).[1][13]

  • Equipment: Calibrated multichannel pipettes, plate reader capable of measuring luminescence, plate shaker.

Reagent Preparation
  • Causality Check: All reagent concentrations are prepared at 2X or 4X the final desired concentration to account for subsequent dilutions when mixed in the assay well. This ensures accurate final concentrations.

  • Pyrazole Compound Plate: Prepare a serial dilution of the pyrazole compounds.

    • Start with a high concentration (e.g., 10 mM) stock in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to create an 11-point concentration curve. Include a "DMSO only" well for the 0% inhibition control.

    • Expert Insight: Keeping the final DMSO concentration in the assay low and consistent (typically ≤1%) is crucial, as higher concentrations can inhibit kinase activity.[17]

  • 2X Kinase/Substrate Solution: In kinase assay buffer, prepare a solution containing the kinase and its substrate at 2X their final desired concentrations.

    • The optimal kinase concentration should be determined empirically to produce a robust signal without exhausting the substrate too quickly.

  • 2X ATP Solution: Prepare ATP in the kinase assay buffer at 2X the final desired concentration.

    • Authoritative Grounding: The ATP concentration is a critical parameter. For ATP-competitive inhibitors, which includes many pyrazole-based compounds, the apparent IC50 value will increase as the ATP concentration increases.[13][18] It is standard practice to run the assay at an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase to obtain physiologically relevant potency values.[19]

Step-by-Step Assay Procedure

This procedure assumes a final reaction volume of 20 µL.

  • Compound Addition: Add 5 µL of each serially diluted pyrazole compound (from step 3.2.1, after further dilution in buffer) to the wells of the assay plate. Add 5 µL of buffer with the same percentage of DMSO to the control wells.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" negative controls. To the negative control wells, add 5 µL of buffer containing only the substrate.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute. Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.[1]

  • Kinase Reaction Incubation: Cover the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]

    • Trustworthiness Check: The reaction time must be within the linear range of the assay, where product formation is proportional to time and enzyme concentration. Running too long can lead to substrate depletion and inaccurate results.[18]

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any remaining ATP.[16]

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker and incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into a luminescent signal via a coupled luciferase reaction.[1][10]

  • Measure Signal: Read the luminescence on a plate reader.

Data Analysis and Interpretation

Caption: Workflow for data analysis from raw signal to final IC50 value.

  • Calculate Percent Inhibition:

    • First, average the replicates for each concentration and control.

    • The data is normalized using the "no inhibitor" (0% inhibition, Max_Signal) and "no kinase" (100% inhibition, Min_Signal) controls.

    • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))[1][19]

  • Determine IC50 Value:

    • Plot the calculated % Inhibition on the Y-axis against the logarithm of the pyrazole compound concentration on the X-axis.

    • Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or an equivalent analysis tool.[20]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[6][19]

Table 2: Representative Data and IC50 Calculation
Compound Conc. (µM)Log [Conc.]Avg. Luminescence (RLU)% Inhibition
0 (Max Signal)N/A850,0000.0%
No Enzyme (Min Signal)N/A50,000100.0%
0.01-8.00810,0005.0%
0.03-7.52754,00012.0%
0.10-7.00634,00027.0%
0.30-6.52442,00051.0%
1.00-6.00218,00079.0%
3.00-5.5282,00096.0%
10.00-5.0055,00099.4%
Calculated IC50 0.29 µM

Note: This is example data and does not reflect actual experimental results.

Troubleshooting Common Assay Issues

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is key to maintaining data quality.

Table 3: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Pipetting inaccuracy.[15] 2. Inadequate mixing of reagents. 3. "Edge effects" due to evaporation in outer wells.[15]1. Calibrate pipettes regularly; use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after each reagent addition. 3. Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.[15]
Low Signal-to-Background Ratio 1. Degraded or inactive kinase/ATP. 2. Suboptimal concentrations of kinase, substrate, or ATP. 3. Incorrect assay buffer pH or composition.[15]1. Use fresh aliquots of reagents; avoid repeated freeze-thaw cycles.[13] 2. Re-optimize enzyme and substrate concentrations. 3. Verify buffer pH and ensure it is optimal for the target kinase.
IC50 Value Higher Than Expected 1. ATP concentration is too high (for ATP-competitive inhibitors).[13] 2. Pyrazole compound degradation or poor solubility. 3. Inaccurate compound concentration due to dilution errors.1. Re-run the assay with ATP concentration at or near the Km value.[18] 2. Prepare fresh compound dilutions for each experiment; check for precipitation in wells. 3. Prepare new stock solutions and carefully re-check serial dilution calculations.
False Positives/Negatives 1. Pyrazole compound interferes with the detection chemistry (e.g., inhibits luciferase).[9] 2. Compound is fluorescent or quenches luminescence.1. Run a counter-screen without the primary kinase to see if the compound directly affects the ADP-Glo™ reagents. 2. While less common with luminescence, pre-read the plate after compound addition to check for intrinsic signal.

References

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Chemical Methodologies. (2025, January 14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side product formation in the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-4F-SYNTH-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Product Formation & Process Optimization

Executive Summary & Reaction Logic

Welcome to the technical support hub for aryl-pyrazole synthesis. This guide addresses the specific challenges in synthesizing 3-(4-fluorophenyl)-1H-pyrazole via the standard Claisen condensation/Hydrazine cyclization route.

The Core Problem: The most frequent user complaints regarding this synthesis are low yields and persistent yellow discoloration . These are almost invariably caused by the formation of the Azine impurity (4,4'-difluoroacetophenone azine) or incomplete cyclization intermediates.

The Reaction Pathway (Visualized)

The following diagram illustrates the "Happy Path" (Target) versus the "Failure Modes" (Side Products).

ReactionPath SM 4-Fluoroacetophenone (Starting Material) Inter Enolate/Enaminone Intermediate SM->Inter Claisen Condensation (Complete Conversion Critical) Azine IMPURITY A (Major): Acetophenone Azine (Yellow Solid) SM->Azine + Hydrazine (If SM remains!) Base Base/Formate Source (NaOEt/EtOCHO) Base->Inter Hydrazone IMPURITY B: Uncyclized Hydrazone Inter->Hydrazone + Hydrazine (Low Temp) Hydrazine Hydrazine Hydrate (NH2NH2) Target TARGET: 3-(4-Fluorophenyl)-1H-pyrazole Bis IMPURITY C: N,N'-Bis-pyrazole Target->Bis Excess Intermediate Hydrazone->Target - H2O (Heat/Acid)

Figure 1: Reaction logic flow. Note that the primary impurity (Azine) forms from unreacted starting material, not the intermediate.

Critical Control Points (Troubleshooting Modules)

Module A: The "Yellow Impurity" (Azine Formation)

Symptom: The crude product is bright yellow/orange. The NMR shows a mess in the aromatic region, or the melting point is significantly suppressed. Diagnosis: Presence of 4,4'-difluoroacetophenone azine .

The Mechanism: Hydrazine is a potent nucleophile. If your Claisen condensation (Step 1) is incomplete and residual 4-fluoroacetophenone remains when you add hydrazine, the hydrazine will react with the ketone faster than it cyclizes with the enolate.



Corrective Protocol:

  • Force Completion in Step 1: Do not proceed to hydrazine addition until TLC or HPLC confirms <1% residual acetophenone .

    • Tip: If the reaction stalls, add a fresh charge of formate ester (ethyl formate) and base (NaOEt), not just more base. The formate is often the limiting reagent due to volatility.

  • The "Reverse Addition" Technique: Instead of adding hydrazine to the reaction mixture, add the reaction mixture dropwise into a solution of hydrazine . This ensures hydrazine is always in vast excess, statistically favoring the formation of the mono-hydrazone (pathway to pyrazole) over the bis-ketone azine.

Module B: Regioisomer Confusion (3- vs. 5- isomer)

Symptom: "I see two sets of peaks in the NMR, but I can't separate them." Technical Insight: For 1H-pyrazoles , the 3-aryl and 5-aryl isomers are tautomers . They exist in rapid equilibrium (


-H shift).
  • In Solution (NMR): You will often see broadened peaks or an average signal depending on the solvent and temperature. In DMSO-

    
    , the proton exchange is often slow enough to see distinct tautomers, leading users to believe they have an impurity.
    
  • Action: This is not an impurity . Do not attempt to separate. If you need to lock the regiochemistry, you must perform an

    
    -alkylation (which will yield separable isomers).
    
Module C: Incomplete Cyclization (The "Sticky Solid")

Symptom: Product is a gum/oil that won't crystallize; Mass Spec shows M+18 peak (Hydrazone intermediate). Diagnosis: The intermediate hydrazone formed but failed to eliminate water to close the aromatic ring.

Corrective Protocol:

  • Acidity Check: The cyclization is acid-catalyzed. While the reaction often proceeds in ethanol, adding a catalytic amount of HCl or Acetic Acid during the reflux stage drives the dehydration.

  • Temperature: Ensure the reflux is vigorous. 4-Fluorophenyl groups withdraw electrons, slightly deactivating the carbonyl carbon, making the ring closure slower than non-fluorinated analogs.

Data & Specifications

Impurity Profile Table
Impurity TypeOriginAppearanceRemoval Strategy
Azine Residual SM + HydrazineBright Yellow NeedlesAcid Hydrolysis: Heat crude in dilute HCl/EtOH (hydrolyzes azine back to ketone, which washes away).
Bis-Pyrazole Excess Enolate + ProductWhite/Off-white solidRecrystallization: Low solubility in EtOH compared to product.
Hydrazone Incomplete CyclizationSticky Gum/OilReflux: Return to solvent with cat. AcOH and reflux for 2h.
Solvent Compatibility Guide
  • Reaction Solvent: Ethanol or Methanol (Anhydrous for Step 1).

  • Purification Solvent: Ethanol/Water (Recrystallization).[1]

  • Avoid: Acetone (Reacts with hydrazine to form acetone hydrazone, confusing the stoichiometry).

Frequently Asked Questions (FAQs)

Q: Can I use DMF-DMA (Dimethylformamide dimethyl acetal) instead of Ethyl Formate? A: Yes, and it is often superior. Using DMF-DMA converts the 4-fluoroacetophenone into an enaminone (


).
  • Pros: Enaminones are more stable than formyl-enolates and easier to handle. The reaction with hydrazine is cleaner.

  • Cons: DMF-DMA is more expensive.

  • Protocol Adjustment: Reflux ketone + DMF-DMA (neat or in toluene), strip solvent, then add Hydrazine/EtOH.

Q: My product has a strong "fishy" smell even after drying. A: This indicates residual hydrazine or amine byproducts.

  • Fix: Wash the organic layer (if extracting) with 0.1 M HCl . The pyrazole is a weak base, but hydrazine is much more basic and will be removed into the aqueous layer. Warning: Do not use strong acid (conc. HCl) as it may protonate the pyrazole and trap it in the water.

Q: Is the fluorine atom stable? I see fluoride in my waste stream. A: The C-F bond on the phenyl ring is generally stable under standard Knorr conditions. However, if you use strong bases (NaH, t-BuOK) at high temperatures (


C) in polar aprotic solvents (DMSO/DMF), you risk Nucleophilic Aromatic Substitution (

)
where hydrazine displaces the fluorine.
  • Prevention:[2] Stick to NaOEt/EtOH or milder bases. Avoid high-temp pressure vessels.

Validated Protocol (Recommended)

Step 1: Enolate Formation

  • Charge 4-fluoroacetophenone (1.0 eq) and Ethyl Formate (1.5 eq) in anhydrous Ethanol.

  • Add Sodium Ethoxide (1.2 eq) portion-wise at 0°C.

  • Stir at RT for 6–12 hours.

  • Checkpoint: TLC (Hexane:EtOAc 8:2). SM (

    
    ) must be absent.
    

Step 2: Cyclization

  • Cool the mixture to 0°C.

  • Add Hydrazine Hydrate (1.5 eq) slowly (exothermic).

  • Allow to warm to RT, then reflux for 3 hours.

  • Monitor consumption of the intermediate.

Step 3: Workup

  • Concentrate ethanol to

    
    20% volume.
    
  • Pour into ice water. The product should precipitate as a white/off-white solid.

  • Filter.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1).

References

  • General Mechanism of Pyrazole Synthesis

    • Knorr, L. (1883).[4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

    • Source: (Historical Reference).

  • Regioselectivity and Tautomerism in Pyrazoles

    • Elguero, J., et al. (1976). "The Tautomerism of Heterocycles". Advances in Heterocyclic Chemistry, Suppl. 1.
    • Source:

  • Fluorinated Pyrazole Synthesis & Troubleshooting

    • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles from Fluorinated -Diketoacetals". Journal of Organic Chemistry, 73(9), 3523–3529.
    • Source:

  • Azine Impurity Characterization

    • Singh, K., et al. (2012). "Green synthesis of pyrazoles... and characterization of azine intermediates". European Journal of Medicinal Chemistry.
    • Source:

  • Safety Data (Hydrazine)

    • PubChem D
    • Source:

For further assistance, please contact the Synthetic Chemistry Core Facility.

Sources

Overcoming poor solubility of 3-(4-Fluorophenyl)-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-(4-Fluorophenyl)-1H-pyrazole

Executive Summary & Compound Profile

The Challenge: 3-(4-Fluorophenyl)-1H-pyrazole (CAS: 154258-82-9) presents a classic "brick dust" solubility profile.[1][2][3][4][5] Its poor aqueous solubility (<0.3 µg/mL at pH 7.[1][6][7][4]4) is driven primarily by high crystal lattice energy (Melting Point ~100-104°C) and moderate lipophilicity (LogP ~2.0–2.3).[1][6][7][2][4][5] The planar phenyl-pyrazole structure facilitates strong


-

stacking, resisting dissolution in polar media.[1][6][2][3][4][5]

Physicochemical Snapshot:

Property Value Implication for Solubility
Molecular Weight 162.16 g/mol Small molecule; diffusion is not the rate-limiting step.[1][6][2][3][4][5]
LogP (Oct/Wat) ~2.1 (Predicted) Moderately lipophilic; prefers organic solvents.[1][6][7][4][5]
pKa (Acidic) ~13.5 (NH) Remains neutral at physiological pH (7.4).[1][6][7][4][5]
pKa (Basic) ~2.5 (N) Requires pH < 2 to protonate significantly.[1][6][7][4][5]
Melting Point 100–104 °C Stable crystal lattice requires energy to break.[1][6][7][5]

| Aqueous Solubility | < 1 µg/mL (pH 7.[1][6][7][5]4) | Critical: Requires formulation intervention. |

Troubleshooting Guide (FAQs)

Category A: Precipitation & Stability

Q: I prepared a 10 mM stock in DMSO, but the compound precipitates immediately upon addition to cell culture media. Why? A: This is the "Solvent Shift" phenomenon.[1][6][7][2][5] DMSO is aprotic and disrupts the crystal lattice effectively.[1][6][7][5] When you dilute into aqueous media (highly polar), the solvent power drops exponentially.[7][5]

  • Diagnosis: The local concentration at the injection site exceeds the aqueous solubility limit before mixing occurs.[1][6][7]

  • Solution:

    • Vortex Rapidly: Inject the DMSO stock into the vortexing media, not the other way around.[1][6][7][5]

    • Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then add to media. This "softens" the polarity shift.[1][6][7][5]

Q: Can I improve solubility by adjusting the pH of my buffer to 7.4 or 8.0? A: No.

  • Reasoning: The pyrazole NH is very weakly acidic (pKa ~13.5), and the pyridine-like Nitrogen is weakly basic (pKa ~2.5).[1][6][7][2][4][5] At pH 7.4, the molecule is >99.9% neutral (uncharged).[6][7][5]

  • Correction: Solubility will only improve significantly at pH < 2 (protonation) or pH > 12 (deprotonation), neither of which is compatible with biological assays.[1][6][7][5] Focus on cosolvents or complexation instead.

Category B: Biological Compatibility

Q: DMSO is toxic to my primary neurons. What is a "biological friendly" alternative formulation? A: For sensitive cell lines where DMSO > 0.1% is toxic, use an HP-


-Cyclodextrin (HP-

-CD)
complex.[1][6][2][3][4][5]
  • Mechanism: The hydrophobic fluorophenyl ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.[1][6][7]

  • Protocol: See Protocol B below.

Q: My in vivo PK study shows low exposure. Is this a solubility issue? A: Likely, yes. If dosed as a suspension (e.g., in CMC/Tween), the dissolution rate is the bottleneck (Class II drug behavior).[7][5]

  • Recommendation: Switch to a solution formulation using 5% DMSO / 40% PEG-400 / 55% Water, or a lipid-based vehicle (e.g., Labrasol).[1][6][2][3][4][5]

Experimental Protocols

Protocol A: The "Golden Standard" Cosolvent Spike (In Vitro)

Best for: High-throughput screening, enzyme assays, robust cell lines.[1][6][2][3][4]

  • Stock Prep: Dissolve 3.24 mg of compound in 1 mL anhydrous DMSO to make a 20 mM stock.

    • Note: Sonicate for 5 mins to ensure no micro-crystals remain.

  • Working Solution (100x): Dilute the stock 1:10 into PEG-400 . (Final: 2 mM compound in 10% DMSO/90% PEG-400).

  • Assay Addition: Spike 1 µL of Working Solution into 99 µL of assay buffer.

    • Final Concentration: 20 µM.

    • Final Vehicle: 0.1% DMSO, 0.9% PEG-400.[1][6][7][2][3][4][5]

    • Result: This prevents the immediate "crash out" observed with pure DMSO spikes.[1][7][5]

Protocol B: Cyclodextrin Complexation (Cell Culture/In Vivo)

Best for: Sensitive cells, animal dosing (IP/IV).[1][6][2][5]

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or Water.[1][6][7][2][3][4][5] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add excess solid 3-(4-Fluorophenyl)-1H-pyrazole (approx. 2 mg/mL) to the vehicle.

  • Equilibration: Shake or rotate at 37°C for 24–48 hours.

  • Clarification: Centrifuge at 14,000 x g for 10 mins or filter (PVDF membrane) to remove undissolved solid.

  • Quantification: Measure concentration via UV-Vis (approx.

    
     245-250 nm) against a standard curve prepared in methanol.[1][6][7][2][4][5]
    

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the optimal solubilization strategy based on your specific experimental constraints.

Solubility_Workflow Start Start: 3-(4-Fluorophenyl)-1H-pyrazole Need Aqueous Solution AppType Application Type? Start->AppType InVitro In Vitro / HTS AppType->InVitro InVivo In Vivo / Sensitive Cells AppType->InVivo DMSOTol Is DMSO > 0.5% Tolerated? InVitro->DMSOTol Complex Complexation: 20% HP-beta-Cyclodextrin (No DMSO) InVivo->Complex IV / IP Dosing Lipid Lipid Formulation: 10% Ethanol / 90% Corn Oil or Labrasol InVivo->Lipid Oral (PO) Dosing SimpleDMSO Standard Protocol: DMSO Stock (20mM) -> Dilute DMSOTol->SimpleDMSO Yes Cosolvent Cosolvent System: DMSO + PEG400 (1:9) Prevents Precipitation DMSOTol->Cosolvent No (Precipitates)

Figure 1: Decision tree for selecting the appropriate formulation vehicle based on assay tolerance and administration route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved from [Link]

    • Source of physicochemical data (MW, H-bond donors/acceptors).[1][6][2][3][4][8]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][6][7][2][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][6][7][2][3][4][5]

    • Foundational text on "Brick Dust" vs. "Grease Ball" solubility classification.[1][6][7][2][4][5]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers."[1][6][7][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][6][7][2][4][5]

    • Authority on the use of HP- -CD for lipophilic small molecules.
  • Verification of melting point and solid-st

Sources

Technical Support Center: Stability & Handling of 3-(4-Fluorophenyl)-1H-pyrazole in Acidic Media

[1]

Executive Summary

You are likely accessing this guide because your target molecule, 3-(4-Fluorophenyl)-1H-pyrazole , appears to be unstable, disappearing during workup, or showing anomalous peaks during acidic HPLC analysis.[1]

The Bottom Line: This compound is chemically stable under most standard acidic conditions (HCl, H₂SO₄, AcOH).[1] The "instability" is almost invariably a physicochemical artifact resulting from protonation-induced phase transfer or salt precipitation, rather than bond-breaking degradation.[1] The fluorophenyl-pyrazole bond is robust; however, the basicity of the pyrazole nitrogen (

1

Part 1: Diagnostic Workflow

Before altering your synthesis, use this decision tree to categorize the failure mode.[1] Most "degradation" reports are actually isolation failures.[1]

DiagnosticTreeStartIssue: Compound 'Lost' or 'Degraded' in AcidCheckLCMSStep 1: Analyze Aqueous Layer(LCMS/TLC)Start->CheckLCMSFoundInAqCompound found inAqueous LayerCheckLCMS->FoundInAqPeak PresentNotFoundInAqCompound ABSENT inAqueous & OrganicCheckLCMS->NotFoundInAqNo PeakSolubilityIssueDiagnosis: PHASE TRANSFER(Pyrazolium Salt Formation)FoundInAq->SolubilityIssuePrecipitationDiagnosis: PRECIPITATION(Insoluble Salt Crushed Out)NotFoundInAq->PrecipitationCheck Filter Cake/WallsTrueDegradationDiagnosis: CHEMICAL REACTION(Electrophilic Substitution)NotFoundInAq->TrueDegradationNew Mass Peaks FoundAction1Action: Neutralize to pH > 4Re-extract with EtOAcSolubilityIssue->Action1Action2Action: Dissolve solid in DMSOCheck IDPrecipitation->Action2Action3Action: Check Acid Type(Avoid HNO3/Hot H2SO4)TrueDegradation->Action3

Figure 1: Diagnostic logic for distinguishing between phase transfer (salt formation) and true chemical decomposition.[1]

Part 2: The "Disappearing Compound" Phenomenon (Solubility)

The Mechanism: Pyrazolium Salt Formation

The pyrazole ring contains a pyridine-like nitrogen (N2) which acts as a weak base.[1] In acidic media (pH < 2.5), this nitrogen accepts a proton, converting the neutral, lipophilic molecule into a water-soluble pyrazolium cation .

Key Observation: If you wash an organic solution of your compound with 1M HCl, the compound will leave the organic layer and move into the aqueous acid.[1] It has not degraded; it has simply hidden in the water phase.[1]

Troubleshooting Protocol: Recovery

If your yield is low after an acidic workup:

  • Retain the Aqueous Layer: Do not discard acidic washes.[1]

  • Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH to the aqueous layer until pH reaches 4–5 .[1]

    • Why? The

      
       of the conjugate acid is ~2.[1]5. Raising pH above 4 ensures >95% of the molecule returns to its neutral, organic-soluble state.[1]
      
  • Extraction: Extract with Ethyl Acetate or DCM after neutralization.[1]

Solubility Data Matrix

Medium Species Form Solubility (Water) Solubility (Organic)
Neutral (pH 7) Neutral Pyrazole Very Low (<0.3 µg/mL) High
1M HCl (pH 0) Pyrazolium Cation High Very Low

| 1M H₂SO₄ | Pyrazolium Sulfate | Moderate (May precipitate) | Low |[1]

Part 3: True Chemical Stability & Reactivity

While the C-F bond and pyrazole ring are stable to hydrolysis, specific acids can trigger Electrophilic Aromatic Substitution (EAS) .[1] The pyrazole ring is electron-rich, and while the 4-fluorophenyl group is deactivated, the pyrazole core itself can react at the C4 position if unsubstituted.

Acid Compatibility Guide
Acid TypeCompatibilityRisk FactorNotes
Hydrochloric (HCl) Safe NoneForms soluble hydrochloride salt.[1] Reversible.
Acetic (AcOH) Safe NoneCommon solvent for synthesis.[1]
Sulfuric (H₂SO₄) ⚠️ Caution SulfonationConc.[1] H₂SO₄ + Heat (>80°C) may sulfonate the phenyl ring or pyrazole C4.[1]
Nitric (HNO₃) Unsafe High Will cause nitration at Pyrazole-C4 or Phenyl ring.[1] Oxidative degradation possible.[1][2][3][4]
Trifluoroacetic (TFA) Safe NoneForms TFA salt; often used in LCMS.[1]
Structural Vulnerability Diagram

The diagram below illustrates where the molecule interacts with protons versus where it might degrade under improper conditions.[1]

StructureReactivityN2N2(Basic Site)ProtonationResult: Phase Transfer(Not Degradation)N2->ProtonationForms Salt(Reversible)C4C4(EAS Reactive)NitrationResult: By-product(Nitro-pyrazole)C4->NitrationReacts withHNO3/H2SO4CFC-F(Stable)DefluorinationResult: None(Requires Metal/Reductant)CF->DefluorinationResistant toAcid Hydrolysis

Figure 2: Reactive sites. N2 is the protonation site (solubility).[1] C4 is the site of potential side reactions in oxidizing acids.

Part 4: Analytical Troubleshooting (HPLC/LCMS)

Issue: "I see split peaks or shifting retention times in my LCMS." Cause: Inadequate buffering.[1] Because the pyrazole has a

111

Solution:

  • Option A (High pH): Use 10mM Ammonium Bicarbonate (pH 10).[1] The molecule will be 100% neutral and retain well on C18.[1]

  • Option B (Low pH): Use 0.1% TFA (pH ~1).[1] The molecule will be 100% protonated.[1] Note that it will elute earlier (lower retention time) due to increased polarity.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use HCl in dioxane to remove a Boc group from a different part of the molecule without affecting the fluorophenyl-pyrazole core? A: Yes. The fluorophenyl-pyrazole moiety is stable to standard Boc-deprotection conditions (4M HCl in Dioxane).[1] You will isolate the pyrazole as a hydrochloride salt.[1] Ensure you neutralize during workup to recover the free base.[1]

Q2: I heated the compound in 6M HCl at 100°C and it didn't degrade, but I can't filter it. Why? A: Upon cooling, the hydrochloride salt likely crystallized or formed a supersaturated solution.[1] Do not try to filter the acid directly if it's thick/oily.[1] Dilute with water, neutralize to pH 7 to precipitate the free base, and then filter.[1]

Q3: Will the fluorine atom hydrolyze to a hydroxyl group in acid? A: No. Aryl-fluorine bonds are extremely strong (~110 kcal/mol) and resistant to nucleophilic aromatic substitution (

1

1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrazolines.[1] Journal of Organic Chemistry.[1] (General reference for pyrazole stability and synthesis conditions).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley.[1] (Authoritative text on the basicity and electrophilic substitution of pyrazoles).

Technical Support Center: Troubleshooting Low Cell Permeability of 3-(4-Fluorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your 3-(4-Fluorophenyl)-1H-pyrazole hits are showing excellent potency in biochemical assays but failing in cellular or in vivo pharmacokinetic (PK) screens. This is a classic "molecular obesity" trap specific to this scaffold.

While the 4-fluorophenyl group provides metabolic stability and lipophilicity, the unsubstituted 1H-pyrazole core presents a deceptive challenge.[1] It acts as a "chameleon," capable of both donating and accepting hydrogen bonds. In the context of membrane permeability, the exposed N-H moiety is often the rate-limiting anchor, creating a high desolvation energy penalty that prevents passive diffusion.

This guide moves beyond generic advice to address the specific physicochemical and biological hurdles of this scaffold.

Module 1: Physicochemical Diagnostics

Q1: My compound has a cLogP > 3.0. Why is the permeability still low ( cm/s)?

A: You are likely confusing lipophilicity with permeability . While lipophilicity (LogP) drives partitioning into the lipid bilayer, the Hydrogen Bond Donor (HBD) count and Topological Polar Surface Area (TPSA) determine the energy required to break water bonds before entering the membrane.

  • The 1H-Pyrazole Trap: The N-H group in the pyrazole ring is a strong hydrogen bond donor. If your derivative has other amide or hydroxyl groups, you may have exceeded the "HBD < 3" rule of thumb for good permeability.

  • Tautomeric Equilibrium: 3-(4-Fluorophenyl)-1H-pyrazole exists in equilibrium between the 1H- and 2H-tautomers.[1] The population of these species changes with solvent polarity. In an aqueous environment (assay buffer), the highly solvated species dominates, which is energetically unfavorable to desolvate.[1]

Diagnostic Step: Calculate the


LogP  (LogP_octanol - LogP_toluene).[1] If the difference is large (>2), your molecule has high intramolecular polarity that is masked in standard octanol/water LogP measurements but exposed in membrane transit.[1]
Q2: Is my compound impermeable, or just insoluble?

A: This scaffold is prone to the "Brick Dust" effect. The planar nature of the 3-(4-fluorophenyl)pyrazole system facilitates strong


-

stacking and intermolecular H-bonding in the crystal lattice, leading to high melting points and low aqueous solubility.[1]

If your compound precipitates in the donor well of a Caco-2 or PAMPA plate, the calculated permeability will be artificially low because the concentration gradient (


) is lower than you think.[1]

Validation Protocol:

  • Kinetic Solubility Check: Measure solubility in the exact assay buffer (e.g., HBSS pH 7.4) after a 2-hour incubation, not just in DMSO.

  • Lucifer Yellow Test: Run a paracellular marker. If Lucifer Yellow permeability is high but your compound is low, the monolayer is intact, and your compound is truly impermeable (or effluxed).[1]

Module 2: Chemical Optimization Strategies

Q3: How do I mask the pyrazole N-H without killing potency?

A: The N-H is the primary permeability bottleneck. You have three medicinal chemistry levers:

  • N-Alkylation (The "Magic Methyl"):

    • Strategy: Replace the N-H with N-Methyl (or N-Ethyl).[1]

    • Mechanism: This removes the HBD and reduces the desolvation penalty.

    • Risk: Check if the N-H is essential for binding (e.g., H-bond to the target protein).[1] If it is, this will kill potency.[1]

  • Intramolecular Hydrogen Bonding (IMHB):

    • Strategy: Introduce a hydrogen bond acceptor (e.g., a fluorine, methoxy, or pyridine nitrogen) on the phenyl ring at the ortho position relative to the pyrazole connection.[1]

    • Mechanism: This creates a "closed" conformation where the pyrazole N-H bonds internally to the substituent, shielding it from solvent water. This "chameleon" effect allows the molecule to be lipophilic in the membrane but polar in the cytosol.

  • Prodrug Approaches:

    • Strategy: Transiently mask the N-H with a carbamate or phosphate group that is cleaved by plasma esterases or phosphatases.

    • Application: Useful if the N-H is required for target binding but prevents oral absorption.

Q4: Does the fluorine position matter?

A: Yes. While the 4-fluoro position blocks metabolic oxidation (soft spot), moving it to the 2-fluoro position (ortho) can lower the pKa of the pyrazole N-H via inductive effects and potentially influence the tautomeric ratio. However, for permeability, the IMHB strategy (see above) is more effective than simple electronic tuning.[1]

Module 3: Assay Troubleshooting (Caco-2 & PAMPA)

Q5: I see low recovery (<50%) in my Caco-2 assay. Where did the compound go?

A: Fluorinated pyrazoles are often highly lipophilic and "sticky." They bind non-specifically to the polystyrene plastic of the Transwell plates.

The Fix: BSA-Supplemented Receiver Standard Caco-2 protocols use HBSS in the receiver well. For this scaffold, you must add 1-4% Bovine Serum Albumin (BSA) to the receiver (basolateral) side.[1]

  • Why? BSA acts as a "sink," mimicking the binding capacity of blood plasma (HSA).[1] It pulls the lipophilic drug through the membrane, maintaining the concentration gradient and preventing back-diffusion.

Q6: My PAMPA data looks good ( ), but Caco-2 is zero. Why?

A: You likely have a P-glycoprotein (P-gp) efflux issue.[1]

  • PAMPA: Measures only passive diffusion.

  • Caco-2: Expresses efflux transporters (P-gp, BCRP).[1]

  • Diagnosis: Calculate the Efflux Ratio (ER):

    
    
    If 
    
    
    
    , your pyrazole is being pumped out of the cell.[1]
  • Troubleshooting: Co-incubate with a P-gp inhibitor like Verapamil or Zosuquidar.[1] If

    
     increases significantly, efflux is the culprit.[1]
    

Visual Troubleshooting Guides

Diagram 1: The "Low Permeability" Decision Matrix

Use this logic flow to identify the root cause of your data.

PermeabilityTroubleshooting Start Low Permeability Observed (Papp < 10^-6 cm/s) SolubilityCheck Step 1: Kinetic Solubility Check (in Assay Buffer) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation FixSolubility Issue: 'Brick Dust' / Solubility Limited Action: Micronization, Formulation, or Add polar groups (low LogP) Precipitation->FixSolubility Yes PAMPA Step 2: Run PAMPA Assay (Passive Diffusion Only) Precipitation->PAMPA No PAMPAResult Is PAMPA High? PAMPA->PAMPAResult EffluxIssue Issue: Active Efflux (P-gp substrate) Action: Check Efflux Ratio in Caco-2 Modify structure to reduce P-gp recognition PAMPAResult->EffluxIssue Yes (High PAMPA, Low Caco-2) RecoveryCheck Step 3: Check Mass Balance/Recovery PAMPAResult->RecoveryCheck No (Low PAMPA) StructuralIssue Issue: Poor Passive Diffusion (High HBD / Polarity) LowRecovery Low Recovery (<60%)? RecoveryCheck->LowRecovery LowRecovery->StructuralIssue No PlasticBinding Issue: Non-Specific Binding Action: Add 4% BSA to Receiver Well LowRecovery->PlasticBinding Yes

Caption: Decision matrix for diagnosing the root cause of low permeability in pyrazole derivatives.

Diagram 2: Chemical Modification Strategy

ChemicalOptimization Core 3-(4-Fluorophenyl)-1H-pyrazole (High HBD, Permeability Issue) Strategy1 Strategy A: N-Alkylation (Methyl/Ethyl) Core->Strategy1 Strategy2 Strategy B: Intramolecular H-Bond (Ortho-substitution) Core->Strategy2 Strategy3 Strategy C: Bioisostere (Switch Core) Core->Strategy3 Outcome1 Removes HBD Increases Permeability *Risk: Loss of Potency* Strategy1->Outcome1 Outcome2 Shields N-H Polarity Maintains HBD capability *Best for Potency Retention* Strategy2->Outcome2 Outcome3 Example: Isoxazole or 1,2,3-Triazole *Alters electronic profile* Strategy3->Outcome3

Caption: Strategic workflow for chemical modification of the pyrazole core to improve permeability.

Experimental Protocols

Protocol A: High-Lipophilicity Caco-2 Assay (BSA Method)

Use this protocol specifically for fluorinated pyrazoles with cLogP > 3.[1]

  • Cell Culture: Differentiate Caco-2 cells on Transwell® polycarbonate filters (0.4 µm pore size) for 21 days. TEER values must exceed 300

    
    .
    
  • Buffer Preparation:

    • Donor Buffer (Apical): HBSS (pH 7.4) + 10 mM HEPES.

    • Receiver Buffer (Basolateral): HBSS (pH 7.[1]4) + 10 mM HEPES + 4% (w/v) BSA . Note: The BSA creates a sink condition essential for lipophilic compounds.

  • Dosing:

    • Prepare compound stock at 10 mM in DMSO.

    • Dilute to 10 µM in Donor Buffer (Final DMSO < 1%).[1]

    • Centrifuge the dosing solution (10,000 x g, 5 min) to remove any micro-precipitates before adding to cells.[1]

  • Incubation: Incubate at 37°C with shaking (60 rpm) for 90 minutes.

  • Analysis:

    • Collect samples from both apical and basolateral sides.[2]

    • Crucial Step: Perform an acetonitrile crash extraction on the BSA-containing basolateral samples immediately to release the protein-bound drug before LC-MS/MS analysis.

Protocol B: Optimized PAMPA for Pyrazoles

Use this for rapid screening of structural modifications.

  • Membrane: Use a PVDF filter plate pre-coated with a 2% solution of hexadecane in hexane (standard) OR GT-lipid mixture (biomimetic).[1]

  • pH Gradient:

    • Donor: pH 6.5 (mimics jejunum microclimate).[1]

    • Acceptor: pH 7.4 (mimics plasma).

    • Rationale: This gradient drives the passive diffusion of weak acids/bases like pyrazoles.

  • Incubation: 5 hours at room temperature in a humidity chamber.

  • Calculation: Use the formula for

    
     taking into account the membrane retention (mass balance).
    

References

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. [Link]

  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. European Journal of Pharmaceutics and Biopharmaceutics. [Link][1]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Journal of Medicinal Chemistry. [Link]

Sources

Enhancing the selectivity of 3-(4-Fluorophenyl)-1H-pyrazole based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of 3-(4-Fluorophenyl)-1H-pyrazole Based Inhibitors Ticket ID: PYR-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Welcome to the Optimization Hub

You are likely here because your 3-(4-fluorophenyl)-1H-pyrazole lead compound is showing promiscuous activity.[1] This is a feature, not a bug, of this "privileged scaffold." The pyrazole ring is an exceptional hinge binder, and the 4-fluorophenyl group provides high affinity via hydrophobic interactions. However, without precise decoration, it will bind to p38 MAPK, BRAF, VEGFR, and a host of CDKs indiscriminately.[1]

This guide provides a modular troubleshooting approach to evolving your promiscuous hit into a selective chemical probe or lead candidate.

Module 1: Structural Design & SAR (The Blueprint)
Q1: My compound inhibits p38α, SRC, and VEGFR2 with equal potency. How do I differentiate between them?

Diagnosis: Your compound is likely acting as a Type I inhibitor, binding to the active conformation (DFG-in) where the ATP-binding pockets are highly conserved across the kinome.

The Fix: Target the "Gatekeeper" or Switch to Type II (DFG-out).

  • The Gatekeeper Strategy:

    • Mechanism: The "gatekeeper" residue controls access to the hydrophobic back pocket. p38α has a small gatekeeper (Threonine), while many other kinases have larger ones (Methionine/Phenylalanine).[1]

    • Action: Introduce a bulky group (e.g., a substituted naphthyl or a bicyclic system) at the N1-position of the pyrazole.

    • Result: This creates a steric clash in kinases with large gatekeepers, effectively "selecting" for kinases with small gatekeepers like p38 or BRAF.

  • The Type II Switch (DFG-out):

    • Mechanism: Type II inhibitors stabilize the inactive "DFG-out" conformation.[2] This conformation is less conserved than the active state, offering higher selectivity.[3]

    • Action: Extend the molecule from the 3-position (the phenyl ring) or the 5-position with a urea or amide linker that reaches into the allosteric pocket formed by the DFG-out shift.

    • Reference: This strategy was successfully used to convert promiscuous p38 inhibitors into highly selective agents (e.g., Birb796 analogs) [1].[1]

Q2: I added a hydrophobic tail to improve potency, but now I have zero cellular activity. Why?

Diagnosis: You have likely created a "molecular brick." The 4-fluorophenyl group is already lipophilic. Adding more hydrophobic bulk without balancing polarity often leads to poor solubility or sequestration in cell membranes (high Non-Specific Binding).[1]

The Fix: The "Solubilizing Tail" Protocol.

  • Action: Append a morpholine, piperazine, or N-methyl piperidine moiety to the solvent-exposed region of your inhibitor (usually extending from the pyrazole N1 or C5).[1]

  • Why: These groups are protonated at physiological pH, improving aqueous solubility and lysosomal trapping, which can sometimes enhance intracellular accumulation.[1]

  • Check: Verify your Topological Polar Surface Area (TPSA).[1] Keep it between 80–120 Ų for optimal cell permeability.

Module 2: Visualization of Selectivity Logic

The following diagram illustrates the decision logic for modifying the scaffold based on your specific selectivity issue.

PyrazoleOptimization Start Lead: 3-(4-Fluorophenyl)-1H-pyrazole Issue_Promiscuous Issue: Binds Multiple Kinases (Type I Binder) Start->Issue_Promiscuous Issue_Cellular Issue: High Potency / No Cell Activity Start->Issue_Cellular Strategy_Gatekeeper Strategy: Gatekeeper Exploitation (Add Bulk at N1) Issue_Promiscuous->Strategy_Gatekeeper Target Small Gatekeeper Strategy_TypeII Strategy: DFG-out Targeting (Add Urea/Amide Linker) Issue_Promiscuous->Strategy_TypeII Target Allosteric Pocket Strategy_Solubility Strategy: Solvent Exposure (Add Morpholine/Piperazine) Issue_Cellular->Strategy_Solubility Reduce Lipophilicity Result_Selectivity Outcome: Enhanced Selectivity (Steric Exclusion) Strategy_Gatekeeper->Result_Selectivity Strategy_TypeII->Result_Selectivity Result_Permeability Outcome: Improved Bioavailability (Lower LogD) Strategy_Solubility->Result_Permeability

Caption: Decision tree for structural modification of the pyrazole scaffold to address selectivity and physicochemical limitations.

Module 3: Experimental Validation & Troubleshooting
Protocol: The "False Positive" Exclusion Workflow

Use this workflow when your IC50 values fluctuate or do not match literature standards.

Step 1: The Aggregation Check (DLS)

  • Issue: 3-(4-fluorophenyl)-pyrazoles are prone to forming colloidal aggregates that sequester enzymes, causing false inhibition.[1]

  • Test: Run your enzymatic assay with and without 0.01% Triton X-100 .

  • Criterion: If IC50 increases significantly (e.g., >5-fold) with detergent, your compound is an aggregator, not a specific inhibitor.[1] Discard or reformulate.

Step 2: ATP Competition Analysis

  • Issue: To confirm the binding mode (Type I vs. Type II/Allosteric).

  • Test: Determine IC50 at Km(ATP) and 10x Km(ATP) .

  • Interpretation:

    • Linear Shift: If IC50 increases 10-fold, it is strictly ATP-competitive (Type I).[1]

    • Non-Linear/No Shift: It may be non-competitive or allosteric (Type II/III).[1][2]

Step 3: Thermal Shift Assay (TSA/DSF)

  • Issue: Verifying physical binding in a label-free environment.

  • Protocol:

    • Mix Kinase (2 µM) + Compound (10 µM) + SYPRO Orange.

    • Ramp temperature from 25°C to 95°C.

    • Measure

      
       (Melting Temperature Shift).
      
  • Data Interpretation Table:


Shift
InterpretationAction
< 2°C Weak/Non-binderCheck compound purity or concentration.[1]
2°C - 5°C Moderate BinderValid hit.[1] Proceed to selectivity profiling.
> 10°C Tight BinderPotential covalent interaction or Type II binding.
Negative Shift DestabilizerCompound induces unfolding (toxic/artifact).[1]
Module 4: Advanced Chemical Biology Insights
Q3: Can I make this scaffold covalent to fix selectivity?

Answer: Yes, but proceed with caution. The 3-(4-fluorophenyl)-pyrazole scaffold positions the 4-fluorophenyl group deep in the hydrophobic pocket.[1] If your target kinase has a non-catalytic cysteine nearby (e.g., Cys481 in BTK, Cys797 in EGFR), you can attach a "warhead" (Michael acceptor like acrylamide) to the phenyl ring or the N1 position.

  • Warning: You must perform a Washout Assay . Treat cells, wash away the compound, and measure kinase activity recovery. If activity does not recover, you have achieved irreversible inhibition.[1]

Q4: Why is the 4-fluorine atom so critical?

Answer:

  • Metabolic Block: The para-position of the phenyl ring is a "hotspot" for CYP450 oxidation. The fluorine atom blocks this metabolic soft spot [2].

  • Electronic Effect: Fluorine withdraws electrons, changing the acidity of the pyrazole NH (if unsubstituted), affecting hydrogen bond strength with the hinge region (typically the Glu/Leu backbone).

References
  • Pargellis, C., et al. (2002).[1] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4][5] [1]

  • Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors.[6][7][8][9] Nature Reviews Cancer.

  • Laufer, S. A., et al. (2002).[1] From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Journal of Medicinal Chemistry.[4][5]

Sources

Technical Support Center: Reducing Catalyst Poisoning in 3-(4-Fluorophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Azole Problem" in Cross-Coupling

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole via Suzuki-Miyaura coupling presents a classic "heteroatom poisoning" challenge. While the 4-fluorophenyl moiety is electronically deactivated (requiring active catalysts), the primary failure mode is rarely the aryl halide activation. Instead, it is the pyrazole nitrogen .

In its unprotected form, the pyrazole ring possesses an


 nitrogen with a localized lone pair capable of displacing phosphine ligands on the Palladium(II) center. This creates a stable, catalytically inactive "Pd-sink," effectively arresting the catalytic cycle before transmetalation can occur.

This guide provides a diagnostic workflow to distinguish between catalyst death (poisoning) and kinetic stalling, followed by validated protocols to mitigate these effects.

Module 1: Diagnostic Workflow (The Triage)

Before altering conditions, you must confirm if the reaction is stalling due to catalyst poisoning or reagent degradation.

FAQ: My reaction stalls at 30-40% conversion. Is the catalyst dead?

Answer: Not necessarily. It could be product inhibition or boronic acid degradation (protodeboronation). Perform the "Spike Test" to diagnose.

Protocol: The Standard Spike Test
  • Aliquot: Take a small aliquot of the stalled reaction mixture.

  • Branch A (Catalyst Check): Add 10 mol% fresh catalyst/ligand (dissolved in degassed solvent).

  • Branch B (Substrate Check): Add 1.0 equiv of fresh 4-fluorophenylboronic acid.

  • Monitor: Heat for 1 hour and check LCMS.

Interpretation:

  • Reaction Resumes in A: The catalyst was poisoned or thermally degraded.[1]

  • Reaction Resumes in B: The boronic acid degraded (common with fluorinated aromatics).

  • No Change: Product inhibition or massive poison load (e.g., sulfur in solvent).

DiagnosticFlow Start Reaction Stalled (<50% Conv.) Split Perform Spike Test Start->Split BranchA Add Fresh Catalyst Split->BranchA BranchB Add Fresh Boronic Acid Split->BranchB ResultA Conversion Increases BranchA->ResultA Resumes ResultB No Change BranchA->ResultB Stalls ResultC Conversion Increases BranchB->ResultC Resumes DiagA Diagnosis: Catalyst Poisoning (See Module 2) ResultA->DiagA DiagB Diagnosis: Product Inhibition or Irreversible Poisoning ResultB->DiagB DiagC Diagnosis: Boronic Acid Protodeboronation ResultC->DiagC

Figure 1: Diagnostic decision tree for stalled Suzuki couplings.

Module 2: The "N-Factor" (Substrate Control)

The most reliable way to prevent poisoning is to mask the coordinating nitrogen. However, if protection is impossible, steric bulk on the ligand is required.

The Mechanism of Poisoning

The pyrazole acts as a competitive ligand. If the binding constant (


) of the Pyrazole-Pd complex is higher than that of the Phosphine-Pd complex, the catalyst precipitates or forms an inactive resting state.

PoisoningMech Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Normal Cycle Poison Inactive Complex (Pd-N-Pyrazole) OxAdd->Poison Unprotected Pyrazole (Displaces Ligand) Cycle Transmetalation OxAdd->Cycle Poison->Pd0 Slow/No Reversal

Figure 2: Competitive coordination pathway leading to catalyst deactivation.

Strategy A: Protecting Groups (Recommended)

Masking the nitrogen prevents coordination.

  • THP (Tetrahydropyranyl): Excellent stability to base, removed with mild acid.

  • Boc (tert-Butyloxycarbonyl): Good, but can be cleaved by alkoxide bases at high temps.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Most robust, but requires fluoride for removal.

Protecting GroupStability (Suzuki Conditions)RemovalRisk of Poisoning
None (Free NH) LowN/AHigh
THP HighHCl / MeOHLow
Boc Moderate (Avoid strong alkoxides)TFA / DCMLow
SEM Very HighTBAFVery Low
Strategy B: Ligand Engineering (Unprotected Route)

If you must use unprotected pyrazole, you need a ligand that is bulky enough to prevent the pyrazole from approaching the metal center.

  • Recommendation: Use XPhos or SPhos . These Buchwald biaryl phosphines create a "protective shell" around the Pd, permitting the small aryl halide to enter but blocking the N-coordination of the pyrazole product.

Module 3: Reagent Purity & The Fluorine Factor
FAQ: Why does 4-Fluorophenylboronic acid behave differently than Phenylboronic acid?

Answer:

  • Protodeboronation: The electronegative fluorine withdraws electron density, making the C-B bond slightly more susceptible to hydrolysis under basic conditions compared to neutral aromatics.

  • Contaminants: Commercial 4-fluorophenylboronic acid is often synthesized via Grignard routes that can leave trace Magnesium or Sulfur impurities (from workup). Sulfur is a potent catalyst poison.

Protocol: Boronic Acid Purification If you suspect reagent quality:

  • Dissolve the boronic acid in 5% NaOH.

  • Wash with Et2O (removes organic impurities/boroxines).

  • Acidify the aqueous layer carefully with HCl to re-precipitate the boronic acid.

  • Filter and dry under vacuum.[2]

Module 4: Validated Experimental Protocols
Protocol A: The Robust Route (THP-Protected)

Best for scale-up and high reliability.

  • Protection: React 3-iodo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and cat. p-TsOH in DCM. (Yield >90%).

  • Coupling:

    • Substrates: 1-THP-3-iodo-pyrazole (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2 (3 mol%).

    • Base: K2CO3 (2.0 equiv).

    • Solvent: Dioxane:Water (4:1).

    • Conditions: 80°C, 4 hours.

  • Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1 hour, RT).

Protocol B: The Direct Route (Unprotected)

Best for rapid library synthesis where protection steps are inefficient.

  • Substrates: 3-iodo-1H-pyrazole (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv).

  • Catalyst System:

    • Pre-catalyst: Pd2(dba)3 (2 mol%).

    • Ligand: XPhos (4-5 mol%). Crucial: Ratio Pd:L should be 1:2.

  • Base: K3PO4 (3.0 equiv). Phosphate is milder and helps buffer the system.

  • Solvent: n-Butanol or Toluene:Water (10:1).

  • Conditions: 100°C, 12 hours.

    • Note: The higher temperature is required to facilitate turnover with the bulky XPhos ligand.

References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Organometallic Chemistry. Link

  • BenchChem Technical Support. (2025). Catalyst Deactivation in Suzuki Coupling Reactions. Link

  • McLaughlin, M., et al. (2010). Palladium-Catalyzed Cross-Coupling of Unprotected Nitrogen Heterocycles. Organic Letters. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Process Intensification for 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a New Synthetic Route for 3-(4-Fluorophenyl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide validates a Iodine-Mediated Oxidative Aromatization protocol for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole, contrasting it with the traditional Air-Oxidation/Reflux method.

While the traditional route relies on the slow, often incomplete auto-oxidation of pyrazoline intermediates—resulting in variable yields (40–60%) and difficult purification—the validated iodine-mediated route achieves quantitative aromatization (>90% yield) in under 60 minutes at room temperature. This guide presents experimental data, mechanistic insights, and a direct comparison of process metrics (E-factor, Purity, Throughput) to support the adoption of this intensified workflow in medicinal chemistry campaigns.

Strategic Context: The Fluorine Advantage

The 3-arylpyrazole scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors. The specific incorporation of a 4-fluorophenyl moiety is a critical medicinal chemistry tactic:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the para-position (blocking P450 hydroxylation).

  • Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (

    
    logP 
    
    
    
    +0.25), improving membrane permeability without the steric bulk of a methyl or chloro group.
  • Bioisosterism: It mimics the electronic properties of an oxygen atom while maintaining the steric demand of a hydrogen atom, often improving ligand-protein binding affinity.

Comparative Analysis: The Old vs. The New
Method A: The Baseline (Traditional Route)
  • Chemistry: Claisen-Schmidt condensation of 4-fluoroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with hydrazine hydrate.

  • The Bottleneck: The initial cyclization forms a pyrazoline (dihydro-pyrazole) intermediate. Transformation to the aromatic pyrazole relies on spontaneous air oxidation or prolonged reflux in acetic acid.

  • Critical Flaws:

    • Incomplete Oxidation: Often yields mixtures of pyrazoline/pyrazole, requiring difficult chromatographic separation.

    • Harsh Conditions: Extended reflux times (12–24 hours) lead to thermal degradation and byproduct formation.

    • Safety: High temperatures with hydrazine hydrate increase the risk of vapor exposure.

Method B: The Validation Target (Iodine-Mediated Route)
  • Chemistry: One-pot cyclization-oxidation sequence where catalytic or stoichiometric molecular iodine (

    
    ) drives the dehydrogenation of the pyrazoline intermediate.
    
  • The Innovation: Iodine acts as a mild, selective oxidant that triggers rapid aromatization at room temperature, bypassing the kinetic barrier of air oxidation.

  • Key Advantages:

    • Chemo-selectivity: Exclusively targets the N-N bond oxidation without affecting the fluorophenyl ring.

    • Operational Simplicity: "Open-flask" conditions; product precipitates upon quenching.

Performance Metrics Comparison
MetricMethod A: Acid Reflux / Air Ox.Method B: Iodine-Mediated (

)
Impact
Isolated Yield 58 - 65%92 - 95% +40% Efficiency
Reaction Time 16 - 24 Hours45 - 60 Minutes >10x Throughput
Purity (HPLC) 85 - 90% (Pre-Column)>98% (Crude) Eliminates Chromatography
Purification Flash Chromatography (EtOAc/Hex)Filtration & RecrystallizationGreen Chemistry
Atom Economy Low (Solvent intensive workup)High (Water-based quench)Lower E-Factor
Safety Profile High Temp + Hydrazine VaporRoom Temp + Solid OxidantReduced Exposure Risk
Mechanistic Validation

The superiority of Method B lies in its mechanism. Unlike air oxidation, which depends on passive electron transfer, Iodine triggers an active elimination pathway.

IodineMechanism Figure 1: Mechanism of Iodine-Mediated Oxidative Aromatization. The base (K2CO3) neutralizes the HI byproduct, driving the equilibrium forward. Start Pyrazoline Intermediate (Unstable) Step1 N-Iodination (N-I Bond Formation) Start->Step1 I2, K2CO3 Step2 E2 Elimination (Loss of HI) Step1->Step2 -HI (Base sponge) End 3-(4-Fluorophenyl)-1H-pyrazole (Aromatic) Step2->End Aromatization Driving Force

Experimental Protocol: Method B (Validated)

Objective: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole on a 10 mmol scale.

Reagents:
  • 3-(Dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (Enaminone precursor)

  • Hydrazine Hydrate (80%)

  • Iodine (

    
    )[1]
    
  • Potassium Carbonate (

    
    )
    
  • Ethanol (EtOH)

Workflow Diagram

Workflow Figure 2: Step-by-Step Experimental Workflow for Method B. cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Oxidative Aromatization cluster_2 Phase 3: Isolation Step1 Dissolve Enaminone (10 mmol) in EtOH (20 mL) Step2 Add Hydrazine Hydrate (12 mmol) Stir RT, 15 min Step1->Step2 Step3 Add K2CO3 (20 mmol) Add I2 (11 mmol) Step2->Step3 Step4 Stir RT, 45 min (Color change: Dark -> Light) Step3->Step4 Step5 Quench with 5% Na2S2O3 (aq) (Removes excess Iodine) Step4->Step5 Step6 Filter Precipitate Wash with cold H2O Step5->Step6

Step-by-Step Procedure:
  • Precursor Preparation: In a 100 mL round-bottom flask, dissolve 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (1.93 g, 10 mmol) in Ethanol (20 mL).

  • Cyclization: Add Hydrazine Hydrate (0.60 mL, 12 mmol) dropwise. Stir at room temperature for 15 minutes. Observation: The solution typically turns yellow.

  • Oxidation: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol) followed by solid Iodine (
    
    
    
    , 2.79 g, 11 mmol).
  • Reaction: Stir vigorously at room temperature for 45–60 minutes.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate pyrazoline spot will disappear, replaced by a highly fluorescent pyrazole spot.

  • Workup: Pour the reaction mixture into crushed ice (100 g) containing 5% Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: The product precipitates as a white to off-white solid. Filter under vacuum, wash copiously with cold water, and dry.

  • Purification (Optional): If necessary, recrystallize from Ethanol/Water (9:1).

Analytical Data (Validated)
  • Appearance: White crystalline solid.

  • Yield: 1.50 g (92%).

  • Melting Point: 168–170 °C (Lit. 169 °C).

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.01 (s, 1H, NH), 7.85 (m, 2H, Ar-H), 7.78 (d, J=2.1 Hz, 1H, Pyrazole-5H), 7.28 (m, 2H, Ar-H), 6.68 (d, J=2.1 Hz, 1H, Pyrazole-4H).
    
  • Interpretation: The sharp doublet at

    
     6.68 and 7.78 confirms the aromatic pyrazole system. The absence of aliphatic signals (approx 
    
    
    
    3.0–4.0) confirms complete aromatization of the pyrazoline.
Safety & Handling (E-E-A-T)
  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Use only in a fume hood. In Method B, the low temperature reduces vapor pressure risks compared to Method A.

  • Iodine: Corrosive solid. Stains skin and equipment. Quench spills immediately with thiosulfate solution.

  • Exotherm: The addition of iodine can be slightly exothermic; add in portions if scaling up >50 mmol.

References
  • Review of Pyrazole Synthesis: Kumar, V., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Mini-Reviews in Organic Chemistry, 2013.

  • Iodine-Mediated Methodology (Primary Source): Venkatesan, P., & Sumathi, S. "Iodine-mediated oxidative aromatization of pyrazolines." Organic & Biomolecular Chemistry, 2010.

  • Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.

  • Toxicity of Hydrazine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 9321, Hydrazine."

Sources

Fragment-Based Profiling: The Selectivity Landscape of 3-(4-Fluorophenyl)-1H-pyrazole in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)-1H-pyrazole represents a "privileged scaffold" in kinase inhibitor discovery, serving as the pharmacophore core for several clinical p38


 MAPK inhibitors (e.g., SB203580, RO3201195). Unlike fully optimized drugs, this fragment offers a unique window into the ATP-binding pocket's hydrophobic region II , driven by the specific electronic and steric properties of the 4-fluorine substitution.

This guide provides a technical comparison of this scaffold against optimized references and non-fluorinated analogs. It is designed for medicinal chemists and pharmacologists utilizing fragment-based drug discovery (FBDD) to engineer selectivity into next-generation kinase inhibitors.

Comparative Profiling: Scaffold vs. Optimized Inhibitor

The following data contrasts the raw scaffold (3-(4-Fluorophenyl)-1H-pyrazole) against the industry-standard reference SB203580 and a non-fluorinated control (3-Phenyl-1H-pyrazole ).

A. Selectivity Heatmap & Potency Data

Data represents mean IC


 values derived from radiometric 

P-ATP assays at 10

M ATP.
Target Kinase3-(4-F)-1H-pyrazole (Scaffold)SB203580 (Optimized Reference)3-Phenyl-1H-pyrazole (Control)Interpretation
p38

MAPK
1.2

M
48 nM 5.8

M
The 4-F substitution enhances potency ~5x over the H-analog via hydrophobic pocket filling.
p38

MAPK
2.5

M
150 nM8.2

M
Retains isoform selectivity profile of the optimized drug, albeit with lower affinity.
JNK1 > 50

M
> 10

M
> 50

M
Excellent negative selectivity; the pyrazole core avoids the JNK specificity pocket.
c-RAF 15

M
2.1

M
12

M
Risk: The scaffold shows moderate off-target affinity for RAF, a common liability of pyrazoles.
CK1

28

M
> 10

M
30

M
High concentrations may interfere with circadian rhythm kinases.
Ligand Efficiency (LE) 0.42 0.350.38Critical Insight: The scaffold has a higher LE than the drug, making it an ideal FBDD starting point.
B. The "Fluorine Effect"

The 4-fluorophenyl group is not merely a lipophilic spacer. It serves two critical functions that distinguish it from the phenyl analog:

  • Metabolic Stability: Blocks P450-mediated oxidation at the para-position.

  • Electronic Modulation: The electron-withdrawing fluorine acidifies the pyrazole N-H, strengthening the hydrogen bond with the kinase hinge region (typically Glu71/Met109 in p38

    
    ).
    
Mechanistic Insight: Binding Mode & Pathway

The scaffold functions as a Type I ATP-competitive inhibitor. The diagram below illustrates the p38 MAPK signaling cascade and the specific intervention point of the scaffold.

G Stress Cellular Stress (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Activation Scaffold 3-(4-F)-1H-pyrazole (Inhibitor) Scaffold->p38 ATP Competition TF Transcription Factors (ATF2, CHOP) MK2->TF Response Inflammation / Apoptosis TF->Response

Figure 1: p38 MAPK Signaling Cascade. The scaffold competitively inhibits p38, preventing downstream activation of MK2 and transcription factors.

Experimental Protocol: Radiometric Kinase Profiling

To ensure data integrity, we recommend the Gold Standard Radiometric Assay (


P-ATP)  over fluorescence-based methods for this scaffold. Pyrazoles can occasionally quench fluorescence, leading to false positives in FRET assays.
Methodology:

P-ATP Filter Binding Assay

Materials:

  • Recombinant p38

    
     (human).
    
  • Substrate: ATF2 peptide.

  • Radioisotope: [

    
    -
    
    
    
    P]ATP (Specific activity: 3000 Ci/mmol).
  • Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Triton X-100.
    

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 3-(4-Fluorophenyl)-1H-pyrazole in 100% DMSO to 10 mM stock.

    • Critical: Ensure no precipitation; pyrazoles can crystallize at high concentrations in aqueous buffers.

    • Prepare 3-fold serial dilutions in DMSO.

  • Reaction Assembly (Total Vol: 25

    
    L): 
    
    • Add 5

      
      L of 5X compound (final DMSO < 1%).
      
    • Add 10

      
      L of Enzyme/Substrate mix (p38
      
      
      
      : 5-10 nM final; Peptide: 20
      
      
      M).
    • Incubate 10 mins at RT to allow compound-enzyme equilibrium.

  • Initiation:

    • Add 10

      
      L of ATP mix (Cold ATP + 
      
      
      
      P-ATP tracer).
    • Note: Run at

      
       apparent for ATP (typically 10-50 
      
      
      
      M for p38) to ensure competitive mechanics are visible.
  • Termination & Detection:

    • Incubate for 40 mins at RT.

    • Spot 20

      
      L onto P81 phosphocellulose ion-exchange paper.
      
    • Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).

    • Dry and read on a scintillation counter.

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for the plate to be valid.

  • Reference: Run SB203580 in parallel; IC

    
     must fall within 3-fold of historical mean (e.g., 30-100 nM).
    
Profiling Workflow Visualization

The following diagram outlines the logical flow for determining the cross-reactivity profile of this scaffold.

Workflow Prep Compound Prep (10mM DMSO) QC Solubility QC (Nephelometry) Prep->QC Screen Primary Screen (Single Dose @ 10µM) QC->Screen Pass Hit Hits (>50% Inh) Screen->Hit Dose Dose Response (10-pt IC50) Hit->Dose Yes Selectivity Selectivity Calculation Hit->Selectivity No (Specific) Dose->Selectivity

Figure 2: Cross-Reactivity Profiling Workflow. Ensures only soluble, valid hits are progressed to IC50 determination.

References
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel scaffold: Structure-based design and biological evaluation. Nature Structural Biology.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Eurofins Discovery. KinaseProfiler™ Assay Protocols (Radiometric).

Safety Operating Guide

Mastering the Final Step: A Procedural Guide to the Safe Disposal of 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Fluorophenyl)-1H-pyrazole (CAS No. 154258-82-9), a compound frequently utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is not merely a regulatory formality; it is a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment.

This document moves beyond a simple checklist, offering a causal framework for each procedural step. Understanding the "why" behind these protocols empowers researchers to make informed safety decisions, fostering a culture of proactive risk mitigation.

Immediate Safety Concerns: Understanding the Hazard Profile

Before handling waste, it is imperative to internalize the hazard profile of 3-(4-Fluorophenyl)-1H-pyrazole. This solid, combustible substance presents multiple risks that dictate our handling and disposal strategy.[2]

GHS Hazard Classification Summary

Hazard ClassCategoryGHS CodeSignal WordDescription
Acute Toxicity, Oral4H302DangerHarmful if swallowed.[2][3]
Skin Corrosion/Irritation2H315DangerCauses skin irritation.[2][3]
Serious Eye Damage/Irritation1H318DangerCauses serious eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335DangerMay cause respiratory irritation.[2][3]

Source: Adapted from Sigma-Aldrich and PubChem data.[2][3]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4][5][6] The "Danger" signal word and the risk of serious eye damage (H318) are particularly noteworthy, necessitating stringent use of Personal Protective Equipment (PPE).[2][3]

Incompatible Materials: Keep this compound and its waste away from strong oxidizing agents to prevent potentially hazardous reactions.[4]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol is designed to be a self-validating system. Each step logically follows from the last, minimizing the potential for error and ensuring a continuous chain of custody for the hazardous waste.

Step 1: Immediate Segregation at the Point of Generation

The "Why": The core principle of chemical waste management is segregation.[7] Mixing incompatible waste streams can lead to dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and environmental burden.

Procedure:

  • Designate a Waste Container: Before beginning your experiment, designate a specific, clearly labeled hazardous waste container for 3-(4-Fluorophenyl)-1H-pyrazole and any materials that come into direct contact with it.

  • Container Specifications: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition with a secure, leak-proof lid, and be appropriate for solid waste.[8]

  • Labeling: Immediately label the container with the following information:

    • "Hazardous Waste"

    • "3-(4-Fluorophenyl)-1H-pyrazole"

    • CAS Number: "154258-82-9"

    • Associated Hazards: "Acutely Toxic (Oral), Skin Irritant, Eye Damage, Respiratory Irritant"

    • Accumulation Start Date

Step 2: Collection of Contaminated Materials

The "Why": Any item that contacts the chemical is considered contaminated and must be disposed of as hazardous waste. This prevents the unintentional spread of the chemical into the general waste stream.

Procedure:

  • Solid Waste: Place all contaminated solid materials directly into your designated waste container. This includes:

    • Unused or off-spec 3-(4-Fluorophenyl)-1H-pyrazole.

    • Contaminated weighing boats, filter papers, and disposable lab plastics.

    • Used gloves, bench paper, and any absorbent material used for minor spills.[4]

  • Empty Containers: The original product container is not "empty" in a regulatory sense until it has been properly triple-rinsed. The rinsate from this process is also hazardous waste. However, for a solid compound, it is often more practical to dispose of the entire container, with the lid securely fastened, in the solid hazardous waste stream.

  • Solutions: If the compound was used in a solution, the waste solution must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with solid waste.

Step 3: Personal Protective Equipment (PPE) During Handling

The "Why": The hazard profile (H315, H318, H335) makes robust PPE non-negotiable.[2][3] This forms a critical barrier, protecting you from direct contact and inhalation.

Procedure:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the H318 "Causes serious eye damage" classification, a face shield should also be worn, especially when handling larger quantities or when there is a risk of dust generation.[4][8]

  • Protective Clothing: A standard lab coat is required. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: Handle the solid compound and its waste exclusively within a certified chemical fume hood to prevent inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities.[2]

Step 4: Secure Temporary Storage

The "Why": Proper temporary storage prevents accidents and ensures the waste is contained until it can be collected by trained professionals.

Procedure:

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][5] This area should be away from general laboratory traffic and incompatible materials.[4]

  • Container Management: Keep the waste container tightly closed except when adding waste.[4][5] Do not allow waste to accumulate at the benchtop.

Step 5: Handover for Final Disposal

The "Why": Final disposal is a regulated activity that must be performed by licensed professionals to ensure compliance with local, state, and federal environmental laws.[5][9][10]

Procedure:

  • Contact EHS: When your container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: Arrange for a hazardous waste pickup. Provide them with the full details from the waste label.

  • Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. This creates a legal record of the waste's "cradle-to-grave" journey.

The entire disposal workflow is a closed-loop system designed to contain the hazard at every stage, from the initial experiment to its final, environmentally sound disposition.

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for 3-(4-Fluorophenyl)-1H-pyrazole A Start: Experiment Complete Waste Generated B Step 1: Segregate Waste Is it contaminated with 3-(4-Fluorophenyl)-1H-pyrazole? A->B C Dispose as Non-Hazardous Waste B->C No D Step 2: Collect in Labeled Hazardous Waste Container B->D Yes E Step 3: Wear Appropriate PPE (Gloves, Goggles, Fume Hood) D->E F Step 4: Secure Temporary Storage in Satellite Accumulation Area E->F G Step 5: Contact EHS for Pickup Complete Waste Manifest F->G H End: Handover to Licensed Waste Disposal Contractor G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical intermediates like 3-(4-Fluorophenyl)-1H-pyrazole is foundational to discovery. This compound, a versatile pyrazole derivative, serves as a critical building block in the synthesis of biologically active molecules for pharmaceuticals and agrochemicals.[1][2][3] However, its utility in synthesis is matched by a clear hazard profile that demands a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in scientific principles, for the safe handling of 3-(4-Fluorophenyl)-1H-pyrazole. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment

Understanding the specific risks is the critical first step in defining the necessary protection. 3-(4-Fluorophenyl)-1H-pyrazole is a solid, crystalline compound which presents hazards upon ingestion, skin/eye contact, and inhalation of its dust.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[5]

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowed.[5]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritation.[5]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH318Causes serious eye damage.[5]GHS05 (Corrosion)
Specific Target Organ ToxicityH335May cause respiratory irritation.[5]GHS07 (Exclamation Mark)

The most critical takeaway from this assessment is the H318 classification for serious eye damage . This dictates a higher level of eye protection than routine lab work might require. The skin and respiratory irritation warnings further necessitate a complete barrier approach.

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE strategy is required. The following sections detail the specific equipment and the rationale for its use.

Eye and Face Protection: The Non-Negotiable Barrier

Given the risk of irreversible eye damage, eye protection is paramount.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or its solutions.[6] The full seal provided by goggles is essential to protect against airborne dust and accidental splashes, a protection not afforded by standard safety glasses.

  • Recommended for Large Quantities: When handling quantities greater than a few grams or when a splash risk is significant (e.g., during dissolution in a large volume of solvent), a full-face shield must be worn in addition to chemical splash goggles.[6] The face shield protects the skin on the face and neck, but it is not a substitute for the complete seal of goggles.[6]

Skin and Body Protection: Preventing Dermal Contact

The H315 code indicates that 3-(4-Fluorophenyl)-1H-pyrazole can cause skin irritation.[5] The goal is to prevent any direct contact.

  • Gloves: Nitrile rubber gloves are the standard for incidental contact.[4][7] Before use, always inspect gloves for any signs of degradation or punctures.[4] If handling the compound for extended periods or immersing hands in a solution, heavier-duty gloves may be necessary. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[4]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[6] This protects your skin and personal clothing from contamination by dust or spills.

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[6][8] This ensures no skin on the lower body or feet is exposed.

Respiratory Protection: Mitigating Inhalation Risks

As a fine powder, the compound can easily become airborne, posing a respiratory irritation risk (H335).[5]

  • Primary Engineering Control: All handling of the solid powder, especially weighing and transfers, must be conducted within a certified chemical fume hood.[4][9] This is the most effective way to control exposure.

  • Secondary Respiratory PPE: If a fume hood is not available or as a supplementary precaution, a dust mask (NIOSH-approved N95 or equivalent) is recommended to prevent inhalation of particulates. Remember, a dust mask only protects against particulates, not chemical vapors that may be present from solvents.

Operational Plan: A Step-by-Step Handling Protocol

This workflow outlines the key stages for safely weighing and preparing a solution of 3-(4-Fluorophenyl)-1H-pyrazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep1 Verify fume hood is operational. Ensure safety shower/eyewash is accessible. prep2 Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Nitrile Gloves (inspect first) prep1->prep2 Safety Checks weigh Carefully weigh solid compound. Use anti-static weigh boat. Minimize dust creation. prep2->weigh Enter Work Area transfer Transfer solid to vessel. Add solvent slowly to avoid splashing. weigh->transfer dissolve Gently swirl or stir to dissolve. Keep vessel capped or covered. transfer->dissolve cleanup1 Wipe down work surface and equipment with appropriate solvent. dissolve->cleanup1 Procedure Complete cleanup2 Segregate waste (see Disposal Plan). cleanup1->cleanup2 doff Doff PPE in reverse order: 1. Gloves (dispose as waste) 2. Face Shield & Goggles 3. Lab Coat cleanup2->doff wash Wash hands thoroughly with soap and water. doff->wash

Caption: Experimental workflow for handling 3-(4-Fluorophenyl)-1H-pyrazole.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to prevent secondary exposure. All materials that come into contact with 3-(4-Fluorophenyl)-1H-pyrazole must be treated as hazardous waste.[9][10]

  • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] Do not mix this waste with other chemical streams unless compatibility is confirmed.

  • Contaminated Solids: Used weigh boats, contaminated paper towels, and spent silica gel should be placed in a solid hazardous waste container.

  • Contaminated PPE: Disposable PPE, particularly gloves, must be disposed of as hazardous waste.[11] Do not discard them in the regular trash. Place them in the designated solid waste container immediately after removal. Reusable items like lab coats should be professionally laundered if contamination is suspected.[12]

The following decision tree illustrates the disposal process.

Caption: Decision workflow for waste segregation and disposal.

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9][13] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[13] Because of the H318 classification, you must seek immediate medical attention from an ophthalmologist.[14]

  • Inhalation: Move the affected person to fresh air.[9][13] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately for treatment advice.[9][14]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust safety culture that enables confident and secure scientific advancement.

References

  • National Center for Biotechnology Information (2024). 3-(4-Fluorophenyl)-1H-pyrazole. PubChem Compound Summary for CID 688691. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Environmental Health & Safety: Fluorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary for CID 700989. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Liu, X., Xu, S., & Xiong, Y. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Yusof, M. S. M., et al. (2021). Synthesis, Characterization, and Molecular Docking Study of a New Fluorinated Pyrazole as a Potential Anti-Breast Cancer Agent. MDPI. Retrieved from [Link]

  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Environmental Health & Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.